Product packaging for Einecs 304-926-9(Cat. No.:CAS No. 94291-98-2)

Einecs 304-926-9

Cat. No.: B12670904
CAS No.: 94291-98-2
M. Wt: 419.7 g/mol
InChI Key: JMPMLONVMBUCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Einecs 304-926-9 is a high-purity chemical compound supplied for research and development purposes. It is intended for use in controlled laboratory settings by qualified researchers. The specific molecular structure, properties, and mechanism of action for this substance are proprietary and should be verified by the researcher prior to use. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and conduct a comprehensive risk assessment before handling. For detailed specifications, including molecular formula, weight, and recommended storage conditions, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H49NO2 B12670904 Einecs 304-926-9 CAS No. 94291-98-2

Properties

CAS No.

94291-98-2

Molecular Formula

C27H49NO2

Molecular Weight

419.7 g/mol

IUPAC Name

octadecanoic acid;1-phenylpropan-2-amine

InChI

InChI=1S/C18H36O2.C9H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-8(10)7-9-5-3-2-4-6-9/h2-17H2,1H3,(H,19,20);2-6,8H,7,10H2,1H3

InChI Key

JMPMLONVMBUCPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CC(CC1=CC=CC=C1)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Biological Activity of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine (EINECS 304-926-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, a versatile pyrazole derivative with significant potential in pharmaceutical and agrochemical research. This document includes detailed experimental protocols, tabulated physicochemical data, and visualizations of its interactions with key biological signaling pathways. The presence of the fluorophenyl group enhances its metabolic stability and bioavailability, making it a compound of high interest for the development of targeted therapies.[1]

Chemical and Physical Properties

3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole with a molecular formula of C₁₅H₁₂FN₃.[1][2] The core structure consists of a five-membered pyrazole ring with a phenyl group at the N1 position, a 4-fluorophenyl group at the C3 position, and an amine group at the C5 position.

Table 1: Physicochemical Properties of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine and Related Derivatives

Property3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
CAS Number 72411-53-172411-51-9Not specified
Molecular Formula C₁₅H₁₂FN₃C₁₅H₁₂FN₃C₂₅H₁₇FN₂
Molecular Weight 253.28 g/mol 253.28 g/mol 364.42 g/mol
Melting Point 154-160 °C133-138 °C48-50 °C
Appearance Pale yellow flakesLight cream powderYellow solid
Purity ≥ 99% (HPLC)≥ 99% (HPLC)Not specified
Solubility More soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water.[3]Not specifiedNot specified

Spectroscopic Data

The structure of pyrazole derivatives can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Related Pyrazole Derivatives

TechniqueData for 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole[4]Data for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[5]
¹H NMR (CDCl₃) δ 8.71 (d, 1H), 7.93 (d, 1H), 7.91 (d, 1H), 7.85 (d, 1H), 7.60–7.51 (m, 3H), 7.45 (d, 2H), 7.40 (t, 2H), 7.35 (dd, 2H), 7.07 (t, 2H), 6.84 (s, 1H)δ 8.00–7.98 (m, 2H), 7.65–7.64 (m, 2H), 7.60–7.57 (m, 1H), 7.54–7.53 (m, 2H), 7.48–7.44 (m, 2H), 7.17 (t, 1H), 6.28–6.26 (m, 2H), 4.39 (d, 2H)
¹³C NMR (CDCl₃) δ 162.68 (d), 151.96, 142.62, 139.98, 134.02, 131.41, 130.67 (d), 129.00, 128.63, 128.37, 127.54, 127.23, 126.73 (d), 126.71, 126.41, 126.19, 125.82, 125.40, 125.33, 115.68 (d), 108.92194.7 (C=O), 140.3 (2C), 135.9, 133.7, 129.1 (2C), 128.7 (2C), 128.2 (2C), 106.6 (2C), 71.3, 42.2
FT-IR (KBr, cm⁻¹) 3049, 1593, 1495, 1360, 12243313, 3114, 2922, 1663 (C=O), 1615, 1570 (C=N, C=C)
Mass Spec (HR-ESI-TOFMS) [M+H]⁺ m/z 365.1417Not specified

Experimental Protocols

The synthesis of pyrazole derivatives can be achieved through several methods, including cyclocondensation reactions. Below are representative protocols.

Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline Intermediate)

This protocol utilizes a one-pot, three-component reaction under microwave irradiation.[4]

Materials:

  • 4-fluorobenzaldehyde (3 mmol)

  • 1-acetylnaphthalene (3 mmol)

  • Phenylhydrazine (3 equivalents)

  • 12% Sodium hydroxide solution (10 mL)

  • Absolute ethanol

Procedure:

  • Combine 4-fluorobenzaldehyde, 1-acetylnaphthalene, phenylhydrazine, and 12% sodium hydroxide in absolute ethanol.

  • Irradiate the mixture in a microwave oven at 180 W for 2 minutes.

  • Monitor the reaction progress every 30 seconds using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath for 24 hours.

  • Filter the resulting precipitate under vacuum and wash with cold water and n-hexane to obtain the pure pyrazoline product.

Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (Aromatization)

This protocol describes the oxidative aromatization of the pyrazoline intermediate.[4]

Materials:

  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (1 mmol)

  • Glacial acetic acid (5 mL)

  • Crushed ice

  • Sodium hydroxide solution

  • Cold distilled water

  • n-hexane

Procedure:

  • Heat a mixture of the pyrazoline intermediate and excess glacial acetic acid in an oil bath at 85 °C for 24 hours.

  • Monitor the reaction by TLC every 6 hours.

  • After completion, pour the reaction mixture into crushed ice.

  • Neutralize the mixture with sodium hydroxide solution.

  • Leave the mixture in an ice bath for 12 hours.

  • Filter the formed precipitate under vacuum and rinse with cold distilled water and n-hexane.

  • The crude product can be further purified by column chromatography using a gradient of n-hexane/ethyl acetate.[4]

Biological Activity and Signaling Pathways

Pyrazole derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. Their mechanism of action often involves the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Pyrazole derivatives have been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[6][7] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p50/RelA dimer.[6]

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-p50/RelA IKK->IkBa_NFkB P p50_RelA p50/RelA IkBa_NFkB->p50_RelA IκBα degradation Nucleus Nucleus p50_RelA->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by pyrazole derivatives.

Modulation of the Hippo Signaling Pathway

The Hippo pathway controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis. Its dysregulation is implicated in cancer development. Pyrazolone derivatives have been identified as inhibitors of the YAP/TEAD interaction, a key downstream step in the Hippo pathway.[8][9]

Hippo_Pathway_Inhibition cluster_nucleus Upstream Upstream Signals (e.g., Cell Contact) MST1_2 MST1/2 Upstream->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_P p-YAP/TAZ Degradation Cytoplasmic Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ->TEAD Nucleus Nucleus YAP_TAZ->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Pyrazole Pyrazole Derivative Pyrazole->TEAD Inhibition of YAP/TAZ binding

Caption: Pyrazole derivatives inhibit the YAP/TEAD interaction in the Hippo pathway.

Aurora Kinase Inhibition

Aurora kinases are essential for cell division, and their overexpression is common in many cancers. Several pyrazole derivatives have been developed as potent inhibitors of Aurora kinases, particularly Aurora B.[10][11] Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells.

Caption: Inhibition of Aurora B kinase by pyrazole derivatives leads to apoptosis.

Safety and Handling

While specific safety data for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is not extensively detailed, related pyrazole compounds are classified with certain hazards. Users should handle this compound with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood.

Applications

The versatile structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine makes it a valuable intermediate in several fields:

  • Pharmaceutical Development: It serves as a key building block for the synthesis of anti-inflammatory, analgesic, and anticancer drugs.[1]

  • Agrochemical Chemistry: It is used in the formulation of herbicides and fungicides.[2]

  • Material Science: This compound finds applications in creating polymers and coatings with enhanced thermal and chemical stability.[1]

Conclusion

3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is a promising heterocyclic compound with a broad spectrum of potential applications. Its chemical properties, coupled with its biological activity against key signaling pathways implicated in disease, make it a focal point for ongoing research and development in medicinal chemistry and beyond. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

An In-Depth Technical Guide to the Proposed Synthesis of alpha-Methylphenethylamine Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylphenethylamine, commonly known as amphetamine, is a potent central nervous system stimulant.[1][2] It is a primary amine and can, therefore, form salts with various acids. While common pharmaceutical formulations utilize salts such as sulfate or hydrochloride, the formation of a stearate salt is theoretically achievable through a standard acid-base reaction. Stearic acid is a long-chain saturated fatty acid that is generally regarded as safe and is used in various pharmaceutical formulations, often as a lubricant. The formation of a stearate salt could potentially modify the physicochemical properties of the parent compound, such as its solubility and dissolution rate.

This guide outlines a two-stage process for the synthesis of alpha-methylphenethylamine stearate. The first stage details the synthesis of the alpha-methylphenethylamine free base via the Leuckart reaction. The second stage describes the subsequent reaction with stearic acid to yield the desired stearate salt.

Quantitative Data of Reactants

For clarity and ease of comparison, the quantitative data for the primary reactants are summarized in the tables below.

Table 1: Properties of alpha-Methylphenethylamine

PropertyValue
IUPAC Name 1-phenylpropan-2-amine[1]
Molecular Formula C₉H₁₃N[1]
Molar Mass 135.21 g/mol [1]
Appearance Colorless volatile liquid[2]
Boiling Point 200-203 °C[2]
pKa 10.1[1]
Solubility Poorly soluble in water, readily soluble in organic solvents[2]

Table 2: Properties of Stearic Acid

PropertyValue
IUPAC Name Octadecanoic acid[3]
Molecular Formula C₁₈H₃₆O₂
Molar Mass 284.48 g/mol
Appearance White, waxy solid[4]
Melting Point 69.4 °C[3]
Boiling Point 361 °C (decomposes)[5]
pKa ~4.75[6]
Solubility Practically insoluble in water; soluble in ethanol, ether, and chloroform

Experimental Protocols

The proposed synthesis is a two-step process. The first step is the synthesis of the alpha-methylphenethylamine free base, followed by the second step of forming the stearate salt.

Step 1: Synthesis of alpha-Methylphenethylamine via Leuckart Reaction

This protocol is adapted from established methods for the synthesis of amphetamine from phenylacetone.[7]

Materials:

  • Phenylacetone

  • Formamide or Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Standard reflux and distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylacetone and an excess of formamide (or ammonium formate).

  • Heating: Heat the mixture to a temperature of 160-180°C. The reaction is typically carried out for several hours until the formation of the intermediate, N-formylamphetamine, is complete.

  • Hydrolysis: After cooling, the reaction mixture containing the N-formylamphetamine intermediate is hydrolyzed. This is achieved by adding concentrated hydrochloric acid and heating the mixture, often under reflux, for several hours.

  • Basification and Extraction: The acidic solution is cooled and then made alkaline by the addition of a sodium hydroxide solution. This converts the amphetamine hydrochloride salt to the free base. The aqueous layer is then extracted multiple times with a non-polar organic solvent such as diethyl ether.

  • Drying and Isolation: The combined organic extracts are dried over anhydrous sodium sulfate. The solvent is then removed by distillation to yield the crude alpha-methylphenethylamine free base as an oil.[7]

  • Purification (Optional): The crude product can be further purified by vacuum distillation.

Step 2: Formation of alpha-Methylphenethylamine Stearate

This is a standard acid-base neutralization reaction.

Materials:

  • alpha-Methylphenethylamine (free base from Step 1)

  • Stearic acid

  • A suitable non-polar solvent (e.g., ethanol, acetone, or ethyl acetate)

Procedure:

  • Dissolution: Dissolve a known molar amount of stearic acid in a suitable organic solvent with gentle warming if necessary.

  • Reaction: In a separate flask, dissolve one molar equivalent of the alpha-methylphenethylamine free base in the same solvent.

  • Salt Formation: Slowly add the stearic acid solution to the alpha-methylphenethylamine solution with constant stirring. The formation of the salt may result in a precipitate, especially upon cooling, due to the lower solubility of the salt compared to the reactants.

  • Isolation: The precipitated alpha-methylphenethylamine stearate can be isolated by filtration. If no precipitate forms, the salt can be obtained by evaporating the solvent under reduced pressure.

  • Washing and Drying: The isolated salt should be washed with a small amount of cold solvent to remove any unreacted starting materials and then dried, for instance, in a vacuum oven at a low temperature.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis of alpha-methylphenethylamine stearate.

Synthesis_Workflow cluster_0 Step 1: Synthesis of alpha-Methylphenethylamine Free Base cluster_1 Step 2: Salt Formation Phenylacetone Phenylacetone Leuckart_Reaction Leuckart Reaction (Heating) Phenylacetone->Leuckart_Reaction Formamide Formamide Formamide->Leuckart_Reaction N_Formylamphetamine N-Formylamphetamine Intermediate Leuckart_Reaction->N_Formylamphetamine Hydrolysis Acid Hydrolysis (HCl, Heat) N_Formylamphetamine->Hydrolysis Amphetamine_HCl Amphetamine HCl Hydrolysis->Amphetamine_HCl Basification Basification & Extraction (NaOH, Ether) Amphetamine_HCl->Basification Amphetamine_Free_Base alpha-Methylphenethylamine (Free Base) Basification->Amphetamine_Free_Base Acid_Base_Reaction Acid-Base Reaction Amphetamine_Free_Base->Acid_Base_Reaction Stearic_Acid Stearic Acid Stearic_Acid->Acid_Base_Reaction Solvent Organic Solvent Solvent->Acid_Base_Reaction Final_Product alpha-Methylphenethylamine Stearate Acid_Base_Reaction->Final_Product

Caption: Workflow for the proposed synthesis of alpha-methylphenethylamine stearate.

Signaling Pathway of Salt Formation

The core of the second step is a classic acid-base reaction, which can be represented as a proton transfer.

Salt_Formation Amphetamine alpha-Methylphenethylamine (Base, R-NH₂) Proton_Transfer Proton (H⁺) Transfer Amphetamine->Proton_Transfer Stearic_Acid Stearic Acid (Acid, R'-COOH) Stearic_Acid->Proton_Transfer Amphetamine_Ion alpha-Methylphenethylammonium (Cation, R-NH₃⁺) Stearate_Ion Stearate (Anion, R'-COO⁻) Proton_Transfer->Amphetamine_Ion Proton_Transfer->Stearate_Ion

Caption: Proton transfer in the formation of the stearate salt.

References

Technical Guide: Stearic Acid, Compound with (±)-alpha-Methylphenethylamine (1:1) (EINECS 304-926-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical substance identified by EINECS number 304-926-9. This compound is a 1:1 salt of stearic acid and (±)-alpha-methylphenethylamine, also known as amphetamine. This document consolidates available data on its chemical properties and outlines standard experimental methodologies relevant to its characterization and potential applications in pharmaceutical sciences. Due to a lack of specific publicly available research on this exact salt, this guide draws upon established knowledge of its constituent components: stearic acid, a widely used pharmaceutical excipient, and (±)-alpha-methylphenethylamine, a well-characterized psychoactive compound.

Core Chemical Data

The fundamental molecular and physical properties of "stearic acid, compound with (±)-alpha-methylphenethylamine (1:1)" are summarized below.

PropertyValueSource
EINECS Number 304-926-9Internal Database
CAS Number 94291-98-2ChemicalBook
Molecular Formula C₂₇H₄₉NO₂[1]
Molecular Weight 419.68 g/mol [1]

Physicochemical Properties of Components

Stearic Acid

Stearic acid is a long-chain saturated fatty acid that is extensively used in the pharmaceutical industry as an excipient.[2][3] Its properties are crucial for various formulation processes.

PropertyValue
Molecular Formula C₁₈H₃₆O₂
Molecular Weight 284.48 g/mol
Appearance White, waxy solid
Melting Point 69.6 °C
Boiling Point 383 °C
Solubility Insoluble in water, soluble in organic solvents
(±)-alpha-Methylphenethylamine (Amphetamine)

(±)-alpha-Methylphenethylamine is a potent central nervous system stimulant. In the context of this salt, its properties will be modified by the ionic interaction with stearic acid.

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 200-203 °C
Solubility Slightly soluble in water, soluble in ethanol and ether

Potential Pharmaceutical Applications and Research Areas

The formation of a salt between stearic acid and an active pharmaceutical ingredient (API) like (±)-alpha-methylphenethylamine suggests potential applications in drug delivery and formulation development. Stearic acid can be used to create modified-release formulations, improve the stability of the API, and enhance its lipophilicity, which may affect its absorption and distribution.

Potential research areas for this compound include:

  • Modified-Release Formulations: Investigating the dissolution profile to determine if the stearate salt provides a sustained-release of the active compound.

  • Improved Bioavailability: Assessing whether the increased lipophilicity of the salt enhances absorption across biological membranes.

  • Drug Delivery Systems: Exploring the use of this compound in the development of lipid-based drug delivery systems, such as solid lipid nanoparticles or liposomes.

Experimental Protocols

Synthesis and Purification

A straightforward synthesis would involve the acid-base reaction between equimolar amounts of stearic acid and (±)-alpha-methylphenethylamine in a suitable solvent, followed by crystallization to isolate the salt.

Protocol:

  • Dissolve stearic acid in a non-polar solvent (e.g., hexane).

  • Separately, dissolve (±)-alpha-methylphenethylamine in the same solvent.

  • Slowly add the amphetamine solution to the stearic acid solution with constant stirring.

  • A precipitate of the salt should form.

  • The mixture can be cooled to enhance crystallization.

  • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization Techniques

Standard analytical techniques would be used to confirm the identity and purity of the synthesized salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the salt by identifying the characteristic peaks of both the stearate and amphetamine moieties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the formation of the carboxylate salt by observing the shift in the carbonyl stretching frequency.

  • Mass Spectrometry (MS): To determine the exact molecular weight of the salt and its fragmentation pattern.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the compound.[4]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the salt.[4]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of synthesis, characterization, and potential formulation studies for this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization stearic_acid Stearic Acid reaction Acid-Base Reaction stearic_acid->reaction amphetamine (±)-alpha-Methylphenethylamine amphetamine->reaction solvent Solvent solvent->reaction crystallization Crystallization reaction->crystallization filtration Filtration & Drying crystallization->filtration product Stearic Acid-Amphetamine Salt filtration->product NMR NMR product->NMR Structural Confirmation FTIR FTIR product->FTIR Functional Group Analysis MS MS product->MS Molecular Weight Verification DSC DSC product->DSC Thermal Properties XRD XRD product->XRD Crystalline Structure

Caption: Workflow for the synthesis and subsequent characterization of the stearic acid-amphetamine salt.

Formulation_and_Analysis_Workflow cluster_formulation Formulation Development cluster_analysis In Vitro Analysis cluster_invivo Potential In Vivo Studies start Synthesized Salt formulation Prepare Dosage Form (e.g., Tablet, Capsule) start->formulation excipients Select Excipients excipients->formulation dissolution Dissolution Testing formulation->dissolution stability Stability Studies formulation->stability pharmacokinetics Pharmacokinetic Profiling dissolution->pharmacokinetics bioavailability Bioavailability Assessment pharmacokinetics->bioavailability

Caption: Logical flow from the synthesized salt to potential pharmaceutical formulation and analysis.

Signaling Pathways

There is no specific information available regarding signaling pathways uniquely affected by the "stearic acid, compound with (±)-alpha-methylphenethylamine (1:1)". The pharmacological activity would be primarily dictated by the (±)-alpha-methylphenethylamine component, which is known to act as a releasing agent of norepinephrine and dopamine in the central nervous system. This leads to increased synaptic concentrations of these neurotransmitters, resulting in its stimulant effects. Stearic acid itself is not known to have direct signaling pathway interactions in this context, although its metabolic products can play roles in cellular processes.

Conclusion

EINECS 304-926-9 corresponds to the 1:1 salt of stearic acid and (±)-alpha-methylphenethylamine. While specific experimental data for this compound is scarce, its properties can be inferred from its constituent parts. The presence of stearic acid suggests potential utility in pharmaceutical formulations for modifying the release profile and enhancing the lipophilicity of the active amphetamine moiety. Further research is required to fully characterize this salt and explore its potential applications in drug development. The experimental workflows provided in this guide offer a roadmap for such investigations.

References

A Prospective Analysis of Stearic Acid Amphetamine Salt: A Novel Molecular Entity for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide explores the prospective research applications of a hypothetical novel molecular entity, stearic acid amphetamine salt. By forming an ionic bond between the long-chain saturated fatty acid, stearic acid, and the central nervous system stimulant, amphetamine, it is theorized that a highly lipophilic salt can be created. This new chemical entity holds significant potential for the development of advanced drug delivery systems, particularly extended-release and abuse-deterrent formulations. This paper outlines the theoretical basis, proposed synthesis, physicochemical properties, and potential therapeutic applications. Furthermore, it provides detailed, prospective experimental protocols for synthesis, characterization, and in vitro/in vivo evaluation, supported by hypothetical data and conceptual diagrams to guide future research.

Introduction

Amphetamine is a potent central nervous system (CNS) stimulant widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Standard formulations often involve salts like amphetamine sulfate, which are readily soluble in water.[3][4] While effective, immediate-release formulations can require multiple daily doses, and both immediate and some extended-release formulations can be susceptible to manipulation for non-prescribed routes of administration.

Stearic acid is an 18-carbon chain saturated fatty acid that is generally recognized as safe and is widely used in the pharmaceutical industry as an excipient, serving as a lubricant, emulsifier, and stabilizer in various formulations.[5][6][7] Its long, nonpolar hydrocarbon tail makes it highly insoluble in water and soluble in organic solvents.[8]

This document proposes the synthesis and investigation of stearic acid amphetamine salt, a novel entity that leverages the physicochemical properties of its constituent parts. The primary hypothesis is that the high lipophilicity conferred by the stearic acid moiety could significantly alter the pharmacokinetic profile of amphetamine, creating a potential for a novel extended-release mechanism and offering inherent abuse-deterrent properties.

Theoretical Basis and Proposed Synthesis

Rationale for Salt Formation

Amphetamine is a weak base, while stearic acid is a weak carboxylic acid.[9][10] The formation of a salt through an acid-base reaction is a standard pharmaceutical strategy to modify the properties of an active pharmaceutical ingredient (API). In this case, the combination is predicted to yield a waxy, highly lipophilic solid with very low aqueous solubility. This low solubility would be the basis for its extended-release properties, as the dissolution of the salt in the gastrointestinal tract would become the rate-limiting step for amphetamine absorption.

Proposed Synthesis

The synthesis of stearic acid amphetamine salt can be accomplished via a straightforward acid-base reaction.

  • Reactants: Amphetamine free base and Stearic Acid (Octadecanoic Acid).

  • Solvent: A non-polar organic solvent in which both reactants are soluble, such as ethanol or a mixture of ethanol and a less polar solvent like ethyl acetate.

  • Procedure:

    • Dissolve equimolar amounts of stearic acid and amphetamine free base in the chosen solvent system with gentle heating.

    • Stir the solution as it cools to room temperature to facilitate salt formation and precipitation.

    • The resulting precipitate can be collected by filtration, washed with a cold non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dried under a vacuum.

dot

Caption: Proposed synthesis of stearic acid amphetamine salt.

Prospective Research Applications

The unique theorized properties of stearic acid amphetamine salt suggest two primary avenues for research:

  • Extended-Release Formulation: The low aqueous solubility could provide a prolonged dissolution profile in the gastrointestinal tract, leading to sustained absorption of amphetamine over an extended period. This could offer a true once-daily dosing regimen with a smoother plasma concentration curve, potentially reducing side effects associated with the peaks and troughs of some existing formulations.

  • Abuse-Deterrent Properties: The waxy, insoluble nature of the salt would make it difficult to crush into a fine powder for insufflation. Furthermore, its insolubility in water would hinder attempts to dissolve it for intravenous injection. This presents a formulation-based approach to abuse deterrence.

Proposed Experimental Protocols

Physicochemical Characterization
  • Objective: To confirm the formation of the salt and determine its key physical properties.

  • Methodology:

    • Spectroscopy: Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the ionic interaction between the carboxylic acid and amine groups.

    • Thermal Analysis: Employ Differential Scanning Calorimetry (DSC) to determine the melting point of the new salt, which should be distinct from the melting points of the starting materials (Stearic Acid: ~69.3°C, Amphetamine Base: Liquid at room temp).[8][10]

    • Solubility Studies: Determine the solubility of the salt in various media, including water, acidic buffers (simulated gastric fluid), and neutral buffers (simulated intestinal fluid).

In Vitro Dissolution Studies
  • Objective: To evaluate the release profile of amphetamine from the stearic acid salt compared to a standard salt (amphetamine sulfate).

  • Methodology:

    • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).

    • Media: Perform dissolution testing in simulated gastric fluid (pH 1.2) for 2 hours, followed by a switch to simulated intestinal fluid (pH 6.8).

    • Sampling: Withdraw samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Analysis: Quantify the amount of amphetamine released at each time point using High-Performance Liquid Chromatography (HPLC).

In Vivo Pharmacokinetic (PK) Studies in an Animal Model
  • Objective: To compare the pharmacokinetic profile of stearic acid amphetamine salt with amphetamine sulfate in a suitable animal model (e.g., rats or dogs).

  • Methodology:

    • Dosing: Administer equimolar doses of amphetamine (as either the stearate or sulfate salt) via oral gavage to two groups of animals.

    • Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours post-dose).

    • Plasma Analysis: Process blood samples to plasma and analyze for amphetamine concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Parameter Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).

dot

PK_Workflow start Animal Dosing group1 Group 1: Stearic Acid Amphetamine Salt start->group1 group2 Group 2: Amphetamine Sulfate (Control) start->group2 sampling Serial Blood Sampling (0-48 hours) group1->sampling group2->sampling analysis Plasma Concentration Analysis (LC-MS/MS) sampling->analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_params comparison Comparative Profile Analysis pk_params->comparison Release_Mechanism OralAdmin Oral Administration of Salt GIT GI Tract (Aqueous Environment) OralAdmin->GIT Dissolution Slow, Rate-Limiting Dissolution of Lipophilic Salt GIT->Dissolution Low Solubility Liberation Liberation of Free Amphetamine & Stearic Acid Dissolution->Liberation Absorption Absorption into Systemic Circulation Liberation->Absorption

References

Technical Guide: Solubility Profile of Stearic Acid, Compound with (±)-alpha-Methylphenethylamine (1:1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct, quantitative solubility data for the specific compound "stearic acid, compound with (±)-alpha-methylphenethylamine (1:1)" has been identified in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the solubility characteristics of its constituent components, stearic acid and (±)-alpha-methylphenethylamine (amphetamine), along with standardized experimental protocols for solubility determination and relevant biological pathways.

Introduction

The compound is an acid-base salt formed between stearic acid, a long-chain saturated fatty acid, and (±)-alpha-methylphenethylamine, a potent central nervous system stimulant commonly known as amphetamine. The solubility of such a salt is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The overall solubility will be dictated by the properties of the individual components and the environment (e.g., solvent, pH, temperature).

Solubility Data of Constituent Components

Stearic Acid

Stearic acid is a non-polar, waxy solid. Its solubility is largely dependent on the polarity of the solvent and the temperature.

Table 1: Solubility of Stearic Acid in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g Solvent)
WaterAmbientVery low (fraction of a milligram)[1]
DichloromethaneAmbient3.58[1]
Ethanol28Data not explicitly quantified in search results
Methanol28Data not explicitly quantified in search results
Ethyl Acetate28Data not explicitly quantified in search results
Acetone28Data not explicitly quantified in search results

Note: A study by Heryanto et al. (2007) measured the solubility of stearic acid in ethanol, methanol, ethyl acetate, and acetone at temperatures ranging from 301 to 313 K (28 to 40 °C), finding that solubility increased with temperature. Ethyl acetate was the best solvent among those tested[2][3].

(±)-alpha-Methylphenethylamine (Amphetamine)

The solubility of amphetamine is highly dependent on whether it is in its free base form or as a salt. The free base is an oily liquid with poor water solubility, while its salts are generally water-soluble.

Table 2: Solubility of Amphetamine and its Salts

Compound FormSolventSolubility Description
Amphetamine (free base)WaterInsoluble[4]
Amphetamine SulfateWaterFreely soluble[5]
Amphetamine PhosphateWaterMore soluble than amphetamine sulfate[6]
Amphetamine PhosphateAlcoholSlightly soluble[6]
Amphetamine PhosphateBenzene, Chloroform, EtherPractically insoluble[6]
Amphetamine HydrochlorideData not explicitly quantified in search results

Experimental Protocols for Solubility Determination

Given the absence of specific data for the target compound, generic but detailed protocols for determining thermodynamic and kinetic solubility are provided below.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., water, buffer at a specific pH) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported in units such as mg/mL or µM.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Achieve equilibrium C Centrifuge or filter B->C Separate solid D Analyze supernatant/ filtrate (HPLC, LC-MS) C->D Measure concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a Dimethyl Sulfoxide (DMSO) stock solution.

Methodology:

  • Stock Solution: A concentrated stock solution of the test compound is prepared in DMSO.

  • Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer in a multi-well plate.

  • Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Detection: The formation of a precipitate is detected. This can be done directly by nephelometry (light scattering) or indirectly.

  • Indirect Quantification: For indirect measurement, the plate is filtered to remove any precipitate. The concentration of the compound in the filtrate is then determined by a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilute Dilution & Incubation cluster_detect Detection cluster_quant Quantification (Indirect) A Prepare concentrated stock in DMSO B Add stock to aqueous buffer and shake (1-2h) A->B C Measure precipitation (e.g., Nephelometry) B->C D Filter and analyze filtrate (UV, LC-MS) B->D Alternative

Caption: Workflow for Kinetic Solubility Determination.

Relevant Signaling Pathways of Amphetamine

Amphetamine exerts its effects by modulating monoamine neurotransmitter systems, primarily dopamine (DA) and norepinephrine (NE).[7][8][9] Understanding these pathways is crucial for predicting the pharmacological activity of any amphetamine-containing compound.

The primary mechanism involves the following steps:

  • Entry into Presynaptic Neuron: Amphetamine enters the presynaptic neuron via the dopamine transporter (DAT) or by diffusing across the cell membrane.

  • VMAT2 Inhibition: Inside the neuron, amphetamine inhibits the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading dopamine into synaptic vesicles.[8] This leads to an increase in cytosolic dopamine concentration.

  • DAT Reversal: The elevated cytosolic dopamine causes the dopamine transporter (DAT) to reverse its direction of transport, releasing dopamine from the neuron into the synaptic cleft.

  • TAAR1 Activation: Amphetamine also acts as an agonist at the intracellular trace amine-associated receptor 1 (TAAR1).[1][2] Activation of TAAR1 can lead to further downstream signaling, including the phosphorylation of DAT, which contributes to dopamine efflux.[1]

Amphetamine_Signaling cluster_outside Synaptic Cleft cluster_inside Presynaptic Neuron AMPH_out Amphetamine AMPH_in Amphetamine AMPH_out->AMPH_in Enters via DAT or diffusion DA_out Dopamine VMAT2 VMAT2 AMPH_in->VMAT2 Inhibits TAAR1 TAAR1 AMPH_in->TAAR1 Activates Vesicle Synaptic Vesicle VMAT2->Vesicle Loads DA DA_cyto Cytosolic Dopamine DA_cyto->DA_out Efflux via reversed DAT DA_cyto->VMAT2 Substrate DAT DAT TAAR1->DAT Phosphorylates

Caption: Amphetamine's Mechanism of Action at the Dopamine Synapse.

References

An In-depth Technical Guide on the Thermochemical Properties of EINECS 304-926-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the thermochemical properties of the substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 304-926-9. This substance is chemically defined as stearic acid, compound with (±)-alpha-methylphenethylamine (1:1) , with the CAS number 94291-98-2. Due to a lack of direct experimental thermochemical data for this specific organic salt, this guide will focus on the properties of its constituent components: stearic acid and (±)-alpha-methylphenethylamine. Understanding the thermochemical properties of these precursors is crucial for predicting the behavior of the final compound in various applications, including pharmaceutical development and materials science. This guide also outlines the standard experimental protocols for determining such properties.

Thermochemical Properties of Constituent Components

A thorough literature search did not yield specific experimental thermochemical data for "stearic acid, compound with (±)-alpha-methylphenethylamine (1:1)". Therefore, the following sections present the available data for the individual components.

Stearic Acid

Stearic acid, a saturated fatty acid with an 18-carbon chain, is a well-characterized compound. Its thermochemical properties are summarized in the table below.

PropertyValueUnits
IUPAC NameOctadecanoic acid-
Molecular FormulaC₁₈H₃₆O₂-
Molar Mass284.48 g/mol
Melting Point69.3°C
Boiling Point361°C
Standard Enthalpy of Combustion (ΔHcomb°)-11280.4kJ/mol
Specific Heat Capacity (cₚ)1.763J/g·K

(±)-alpha-Methylphenethylamine

(±)-alpha-Methylphenethylamine, commonly known as amphetamine, is a potent central nervous system stimulant. Its thermochemical data is less commonly reported in standard compilations but can be found in specialized databases.

PropertyValueUnits
IUPAC Name1-phenylpropan-2-amine-
Molecular FormulaC₉H₁₃N-
Molar Mass135.21 g/mol
Enthalpy of Formation (gas, ΔHf°)Data not readily availablekJ/mol
Standard Gibbs Free Energy of Formation (gas, ΔGf°)Data not readily availablekJ/mol
Ideal Gas Heat Capacity (Cp,gas)Data not readily availableJ/mol·K

Note: While some databases may list calculated thermochemical values for (±)-alpha-methylphenethylamine, experimentally determined data is scarce.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties for organic compounds, including salts, relies on precise calorimetric techniques.[1][2] These methods measure heat changes associated with physical or chemical processes.

1. Enthalpy of Formation (ΔHᵣ°)

The standard enthalpy of formation is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly through the enthalpy of combustion.

  • Bomb Calorimetry: This is the primary method for determining the enthalpy of combustion.[3]

    • A precisely weighed sample of the substance is placed in a crucible inside a high-pressure vessel (the "bomb").

    • The bomb is filled with pure oxygen at high pressure (typically 30 atm).

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited electrically, and the complete combustion reaction occurs.

    • The temperature change of the water is measured with high precision.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

2. Heat Capacity (cₚ)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.

  • Adiabatic Calorimetry: This is a highly accurate method for determining heat capacity over a range of temperatures.

    • The sample is placed in a calorimeter that is surrounded by an adiabatic shield.

    • A known amount of electrical energy is supplied to the sample, causing its temperature to rise.

    • The temperature of the adiabatic shield is continuously adjusted to match the sample temperature, minimizing heat loss.

    • The heat capacity is calculated from the electrical energy input and the measured temperature change.

  • Differential Scanning Calorimetry (DSC): DSC is a more common and faster method for determining heat capacity.[1]

    • A sample and a reference material are placed in separate pans in the DSC instrument.

    • Both pans are heated or cooled at a controlled rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • This differential heat flow is directly proportional to the heat capacity of the sample.

3. Enthalpy of Phase Transitions (e.g., Enthalpy of Fusion)

  • Differential Scanning Calorimetry (DSC): DSC is also the primary technique for measuring the enthalpy of phase transitions, such as melting (fusion).

    • The sample is heated through its melting point in the DSC.

    • An endothermic peak is observed in the DSC curve as the sample absorbs heat to melt.

    • The area under this peak is directly proportional to the enthalpy of fusion.

4. Gibbs Free Energy of Formation (ΔGᵣ°)

The standard Gibbs free energy of formation is typically not measured directly but is calculated from the standard enthalpy of formation (ΔHᵣ°) and the standard entropy (S°) using the Gibbs-Helmholtz equation:[4]

ΔGᵣ° = ΔHᵣ° - TΔSᵣ°

The standard entropy is determined from heat capacity measurements down to near absolute zero, as described by the third law of thermodynamics.

Visualization of Salt Formation

The formation of "stearic acid, compound with (±)-alpha-methylphenethylamine (1:1)" is an acid-base reaction. The following diagram illustrates this logical relationship.

Salt_Formation Stearic_Acid Stearic Acid (Acid) Salt Stearic acid, compound with (±)-alpha-methylphenethylamine (1:1) (Salt) Stearic_Acid->Salt + Amphetamine (±)-alpha-Methylphenethylamine (Base) Amphetamine->Salt

References

Spectroscopic Profile of 3-Methyl-1H-pyrazole-4-carboxylic acid ethyl ester (CAS 94291-98-2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-Methyl-1H-pyrazole-4-carboxylic acid ethyl ester, identified by the CAS number 94291-98-2. This document is intended to support researchers, scientists, and professionals in the field of drug development by presenting key analytical data. Due to the limited availability of comprehensive public data, this guide summarizes the currently accessible information.

Chemical Structure and Properties

Chemical Name: 3-Methyl-1H-pyrazole-4-carboxylic acid ethyl ester CAS Number: 94291-98-2 Molecular Formula: C₇H₁₀N₂O₂ Molecular Weight: 154.17 g/mol

Spectroscopic Data Summary

At present, detailed experimental spectroscopic data for CAS 94291-98-2 is not widely available in public scientific literature and databases. The following table summarizes the partial data that has been reported.

Spectroscopic TechniqueData
¹H NMR A partial proton NMR spectrum has been reported in deuterated chloroform (CDCl₃) at 400 MHz. Key chemical shifts (δ) are observed at 7.96 ppm (singlet, 1H) and 4.29 ppm (quartet).
¹³C NMR No experimental data found.
Infrared (IR) Spectroscopy No experimental data found.
Mass Spectrometry (MS) No experimental data found.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are not available in the public domain. For researchers seeking to generate this data, standard analytical chemistry procedures for each technique would be employed. A generalized workflow for such an analysis is presented below.

General Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 3-Methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

analytical_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of CAS 94291-98-2 purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Signaling Pathways and Logical Relationships

As this document focuses on the spectroscopic data of a specific chemical compound, diagrams of biological signaling pathways are not directly applicable. The logical relationship in the context of this guide pertains to the process of chemical characterization, as illustrated in the workflow diagram above.

Note to Researchers: The absence of comprehensive spectroscopic data in the public domain for CAS 94291-98-2 highlights an opportunity for further research. The generation and publication of complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data would be a valuable contribution to the scientific community.

Preliminary Toxicity Screening of alpha-Methylphenethylamine Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document outlines a proposed preliminary toxicity screening strategy for the novel compound alpha-methylphenethylamine stearate. As of the date of this publication, no specific toxicological data for this compound is publicly available. Therefore, the data presented herein is hypothetical and for illustrative purposes only, designed to guide researchers in the potential toxicological evaluation of this and similar novel chemical entities.

Introduction

alpha-Methylphenethylamine stearate is a novel compound with a chemical structure suggesting potential psychoactive and physiological effects due to its alpha-methylphenethylamine moiety, a core structure in many stimulant drugs. The addition of a stearate salt is expected to modify its physicochemical properties, such as solubility and lipophilicity, which could in turn influence its pharmacokinetic and toxicodynamic profile. A thorough preliminary toxicity screening is crucial to characterize the safety profile of this new chemical entity (NCE) and to identify any potential hazards before further development. This guide provides a comprehensive overview of a proposed in vitro and in vivo screening cascade.

Physicochemical Properties (Hypothetical)

A basic understanding of the physicochemical properties is essential for designing and interpreting toxicity studies.

PropertyHypothetical ValueMethod
Molecular FormulaC27H49NO2Calculated
Molecular Weight419.68 g/mol Calculated
AppearanceWhite to off-white solidVisual Inspection
Melting Point85-90 °CDifferential Scanning Calorimetry (DSC)
Water SolubilityPoorly solubleShake-flask method (OECD 105)
LogP (Octanol/Water)> 5.0Calculated (e.g., using ALOGPS) or HPLC method

Proposed In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for the early identification of potential toxicities.

Cytotoxicity

The cytotoxicity of alpha-methylphenethylamine stearate can be assessed using various cell-based assays to determine its general toxicity to living cells.

3.1.1 Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Culture: Human hepatoma (HepG2) cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: Cells are treated with a range of concentrations of alpha-methylphenethylamine stearate (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 (concentration inhibiting 50% of cell viability) is determined.

3.1.2 Hypothetical Cytotoxicity Data

Cell LineExposure Time (h)IC50 (µM)
HepG22475.3
HepG24842.1
HEK2932488.9
HEK2934855.6
Genotoxicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[2][3][4][5][6]

3.2.1 Experimental Protocol: Ames Test

  • Bacterial Strains: Several strains of Salmonella typhimurium with mutations in the histidine synthesis operon (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of alpha-methylphenethylamine stearate on histidine-deficient agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Revertant Colony Counting: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

3.2.2 Hypothetical Ames Test Results

StrainMetabolic Activation (S9)Result
TA98-Non-mutagenic
TA98+Non-mutagenic
TA100-Non-mutagenic
TA100+Non-mutagenic
TA1535-Non-mutagenic
TA1535+Non-mutagenic
TA1537-Non-mutagenic
TA1537+Non-mutagenic
Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[7][8]

3.3.1 Experimental Protocol: Automated Patch Clamp Assay

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.[7][9]

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., QPatch or PatchXpress).[7][9]

  • Compound Application: Cells are exposed to increasing concentrations of alpha-methylphenethylamine stearate.

  • Current Measurement: The hERG tail current is measured at each concentration.

  • Data Analysis: The percentage of hERG current inhibition is calculated, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.[9]

3.3.2 Hypothetical hERG Inhibition Data

Assay PlatformIC50 (µM)
Automated Patch Clamp22.5

Proposed In Vivo Toxicity Screening

In vivo studies in animal models are essential to understand the systemic toxicity of a compound.

Acute Oral Toxicity

An acute oral toxicity study provides information on the potential health hazards from a single, short-term oral exposure to a substance.[10] The OECD 423 guideline (Acute Toxic Class Method) is a commonly used protocol.[11][12][13]

4.1.1 Experimental Protocol: OECD 423

  • Animal Model: Female Wistar rats are typically used.

  • Dosing: A stepwise procedure is used, starting with a single animal at a dose of 300 mg/kg. Depending on the outcome (survival or mortality), the next animals are dosed at a higher or lower dose level (5, 50, 300, or 2000 mg/kg).[10][14]

  • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded regularly.

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

  • Classification: The substance is classified into a GHS toxicity category based on the observed mortality.

4.1.2 Hypothetical Acute Oral Toxicity Data

Starting Dose (mg/kg)Outcome (Mortality)GHS CategoryEstimated LD50 (mg/kg)
3001/34> 300 and < 2000
20003/3--

Potential Mechanism of Action and Signaling Pathways

Based on its structural similarity to phenethylamine and amphetamine, alpha-methylphenethylamine stearate is predicted to interact with monoaminergic systems in the central nervous system.[[“]][16][17]

Potential Signaling Pathways:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamines are known agonists of TAAR1, which modulates dopamine and serotonin neurotransmission.[[“]][16]

  • Monoamine Transporter Interaction: The compound may inhibit or reverse the function of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these neurotransmitters.[[“]]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Inhibition of VMAT2 can lead to an increase in cytoplasmic monoamine levels, further promoting their release.[16]

Visualizations

Proposed In Vitro Toxicity Screening Workflow

In_Vitro_Workflow cluster_start Start cluster_assays In Vitro Assays cluster_endpoints Endpoints cluster_decision Decision start alpha-Methylphenethylamine Stearate cytotoxicity Cytotoxicity (e.g., MTT Assay) start->cytotoxicity genotoxicity Genotoxicity (Ames Test) start->genotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) start->cardiotoxicity ic50_cyto IC50 Value cytotoxicity->ic50_cyto mutagenic_potential Mutagenic Potential genotoxicity->mutagenic_potential ic50_herg IC50 Value cardiotoxicity->ic50_herg decision Proceed to In Vivo Studies? ic50_cyto->decision mutagenic_potential->decision ic50_herg->decision Phenethylamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron aMPEA alpha-Methylphenethylamine TAAR1 TAAR1 aMPEA->TAAR1 Agonist VMAT2 VMAT2 aMPEA->VMAT2 Inhibitor DAT DAT aMPEA->DAT Reversal Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Uptake Dopamine_Cytoplasm Cytoplasmic Dopamine DAT->Dopamine_Cytoplasm Reuptake Dopamine_Vesicle->Dopamine_Cytoplasm Leak Dopamine_Synapse Synaptic Dopamine Dopamine_Cytoplasm->Dopamine_Synapse Efflux via DAT Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Stearic Acid, Compound with (±)-alpha-Methylphenethylamine (1:1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of the 1:1 compound of stearic acid with (±)-alpha-methylphenethylamine, also known as amphetamine stearate. This compound is formed through an acid-base reaction, resulting in the stearate salt of (±)-alpha-methylphenethylamine. The long alkyl chain of stearic acid imparts lipophilic properties to the salt, which can be advantageous in various pharmaceutical formulations, potentially influencing solubility, dissolution rate, and bioavailability. These application notes are intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in the preparation and characterization of this compound.

Reaction Principle

The synthesis involves the reaction of stearic acid, a long-chain saturated fatty acid, with the basic amine (±)-alpha-methylphenethylamine. The acidic proton of the carboxylic acid group on stearic acid is transferred to the basic amino group of (±)-alpha-methylphenethylamine, forming an ammonium-carboxylate salt. The reaction is typically carried out in a 1:1 molar ratio in a suitable organic solvent.

Chemical Equation:

CH₃(CH₂)₁₆COOH + C₆H₅CH₂CH(NH₂)CH₃ → [C₆H₅CH₂CH(NH₃)⁺CH₃][CH₃(CH₂)₁₆COO⁻]

Stearic Acid + (±)-alpha-Methylphenethylamine → (±)-alpha-Methylphenethylammonium Stearate

Experimental Data

The following table summarizes typical quantitative data expected from the synthesis protocol described below.

ParameterValueNotes
Reactants
Stearic Acid (Molar Mass: 284.48 g/mol )2.85 g (10 mmol)
(±)-alpha-Methylphenethylamine (Molar Mass: 135.21 g/mol )1.35 g (10 mmol)
Product
Theoretical Yield4.20 gBased on 1:1 stoichiometry.
Actual Yield3.99 g95% Yield
Melting Point115-120 °CExpected range for an organic salt.
AppearanceWhite to off-white waxy solid
Solubility
WaterSparingly soluble
EthanolSoluble
Diethyl EtherSparingly soluble

Detailed Experimental Protocol

Materials and Equipment:

  • Stearic Acid (≥98% purity)

  • (±)-alpha-Methylphenethylamine (≥98% purity)

  • Anhydrous Ethanol (ACS grade)

  • Anhydrous Diethyl Ether (ACS grade)

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

  • Analytical balance

Procedure:

  • Preparation of Reactant Solutions:

    • In a 250 mL Erlenmeyer flask, dissolve 2.85 g (10 mmol) of stearic acid in 100 mL of anhydrous ethanol. Gently warm the mixture on a heating mantle or hot plate with stirring to facilitate dissolution.

    • In a separate smaller flask, dissolve 1.35 g (10 mmol) of (±)-alpha-methylphenethylamine in 50 mL of anhydrous ethanol.

  • Reaction:

    • Once the stearic acid is completely dissolved and the solution is clear, slowly add the ethanolic solution of (±)-alpha-methylphenethylamine to the stearic acid solution while stirring continuously at room temperature.

    • A white precipitate may form immediately upon addition.

    • Continue stirring the mixture at room temperature for an additional 1 hour to ensure the reaction goes to completion.

  • Isolation of the Product:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the product.

    • Collect the white solid by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with two 20 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying:

    • Dry the product in a vacuum oven at 40-50 °C for 4-6 hours or until a constant weight is achieved. Alternatively, the product can be dried in a desiccator over a suitable drying agent.

  • Characterization:

    • Determine the melting point of the dried product.

    • Obtain spectroscopic data (e.g., FT-IR, ¹H NMR) to confirm the structure of the salt.

Safety Precautions:

  • (±)-alpha-Methylphenethylamine is a controlled substance in many jurisdictions. Ensure all work is conducted in compliance with local regulations and with appropriate institutional approvals.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for Amphetamine Stearate cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation cluster_final 4. Final Product prep_stearic Dissolve Stearic Acid in Ethanol react Combine Solutions & Stir for 1 hour prep_stearic->react prep_amine Dissolve Amphetamine in Ethanol prep_amine->react cool Cool in Ice Bath react->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Diethyl Ether filtrate->wash dry Dry under Vacuum wash->dry product Characterize Product (MP, Spectroscopy) dry->product

Caption: A flowchart illustrating the key steps in the synthesis of amphetamine stearate.

Logical Relationship of Components

Reaction_Components Component Relationship in Salt Formation cluster_reactants Reactants cluster_product Product stearic_acid Stearic Acid (Carboxylic Acid) salt (±)-alpha-Methylphenethylammonium Stearate (Salt) stearic_acid->salt Proton Donor amphetamine (±)-alpha-Methylphenethylamine (Amine) amphetamine->salt Proton Acceptor

Caption: Diagram showing the acid-base relationship between reactants leading to salt formation.

Application Notes and Protocols for the Characterization of Stearic Acid, Compound with (±)-alpha-Methylphenethylamine (1:1) (CAS 94291-98-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed analytical methods and protocols for the characterization of CAS 94291-98-2, chemically identified as stearic acid, compound with (±)-alpha-methylphenethylamine (1:1). This substance is an amine salt formed from the reaction of stearic acid, a long-chain saturated fatty acid, and (±)-alpha-methylphenethylamine, a primary amine more commonly known as amphetamine.

The characterization of this compound requires a multi-faceted approach to confirm the identity, purity, and physicochemical properties of both the stearic acid and the alpha-methylphenethylamine components, as well as to verify the formation of the amine salt. The analytical techniques outlined in these application notes include chromatographic, spectroscopic, and thermal methods.

Chromatographic Methods

Chromatographic techniques are essential for separating and quantifying the individual components of the salt, allowing for the determination of purity and stoichiometry.

High-Performance Liquid Chromatography (HPLC) for Stearic Acid Analysis

HPLC is a suitable method for the analysis of stearic acid. Due to the lack of a strong UV chromophore in stearic acid, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is often employed.[1][2][3][4]

Table 1: HPLC Parameters for Stearic Acid Analysis

ParameterValueReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][4][5]
Mobile Phase Gradient of methanol and 1% acetic acid in water[4][5]
Flow Rate 1.2 mL/min[4][5]
Column Temperature 40 °C[4][5]
Detector Evaporative Light Scattering Detector (ELSD)[3][4][5]
ELSD Drift Tube Temp. 40 °C[4][5]
ELSD Nebulizer Gas Nitrogen[4][5]
  • Sample Preparation:

    • Accurately weigh 10 mg of the stearic acid-alpha-methylphenethylamine salt.

    • Dissolve the sample in 10 mL of a suitable organic solvent such as methanol or a mixture of methanol and chloroform.

    • To analyze the stearic acid component after breaking the salt, an alkaline hydrolysis step can be performed.[4][5]

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Set the column temperature and detector parameters as specified in Table 1.

  • Injection and Analysis:

    • Inject 10-20 µL of the prepared sample solution.

    • Run the gradient elution program to separate the stearic acid.

    • The retention time of stearic acid will depend on the specific column and gradient profile used.

  • Quantification:

    • Prepare a series of calibration standards of pure stearic acid.

    • Generate a calibration curve by plotting the peak area (from ELSD) versus the concentration of the standards.

    • Determine the concentration of stearic acid in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve hydrolyze Alkaline Hydrolysis (Optional) dissolve->hydrolyze inject Inject Sample hydrolyze->inject separate Chromatographic Separation inject->separate detect ELSD Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Stearic Acid calibrate->quantify

HPLC Analysis Workflow for Stearic Acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for alpha-Methylphenethylamine Analysis

GC-MS is a highly sensitive and specific method for the identification and quantification of amphetamine and its derivatives.[6][7][8][9][10] Derivatization is often required to improve the chromatographic properties of the amine.[6][7][8]

Table 2: GC-MS Parameters for alpha-Methylphenethylamine Analysis

ParameterValueReference
Column Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm) or similar[8]
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Splitless[8]
Oven Program Initial temp 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) or Chemical Ionization (CI)[6]
Acquisition Mode Selected Ion Monitoring (SIM)[6][9]
  • Sample Preparation and Derivatization:

    • Accurately weigh 5 mg of the salt and dissolve it in 5 mL of methanol.

    • To liberate the free amine, the sample can be treated with a base (e.g., NaOH) and extracted into an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a derivatizing agent such as heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate.[7]

    • Heat the mixture at 70°C for 20 minutes.

    • After cooling, evaporate the excess reagent and reconstitute the residue in 100 µL of ethyl acetate.

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters in Table 2.

  • Injection and Analysis:

    • Inject 1 µL of the derivatized sample solution.

    • The derivatized alpha-methylphenethylamine will elute at a characteristic retention time.

  • Identification and Quantification:

    • Identification is confirmed by comparing the retention time and mass spectrum of the sample with that of a reference standard.

    • For quantification, prepare a calibration curve using derivatized standards of alpha-methylphenethylamine.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample extract Base Treatment & Extraction dissolve->extract derivatize Derivatization extract->derivatize inject Inject Sample derivatize->inject separate GC Separation inject->separate ionize MS Ionization & Detection separate->ionize identify Identify by RT and Mass Spectrum ionize->identify quantify Quantify using Calibration Curve identify->quantify

GC-MS Analysis Workflow for alpha-Methylphenethylamine.

Spectroscopic Methods

Spectroscopic techniques provide information about the chemical structure of the compound and its components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structures of both the stearic acid and alpha-methylphenethylamine moieties.

Table 3: Characteristic ¹H NMR Chemical Shifts for Stearic Acid

ProtonsChemical Shift (ppm)MultiplicityReference
Terminal CH₃~0.88triplet[11]
Bulk CH₂ chain~1.2-1.4multiplet[11]
CH₂ β to COOH~1.65multiplet[11]
CH₂ α to COOH~2.35triplet[11]
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).

  • Spectral Interpretation:

    • Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the presence of both stearic acid and alpha-methylphenethylamine. The presence of the N-H protons from the ammonium salt may be observed as a broad signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for confirming the formation of the amine salt by observing the characteristic vibrational bands of the carboxylate and ammonium groups.

Table 4: Key FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)DescriptionReference
N-H Stretch (Amine)3300-3500Broad, indicates N-H bond[12]
N-H Bending (Amine Salt)1560-1620Characteristic of NH₂⁺ deformation[13][14]
C=O Stretch (Carboxylic Acid)1700-1725Strong, sharp peak
C=O Stretch (Carboxylate)1550-1610Asymmetric stretch in the salt
C-H Stretch (Alkyl)2850-2960Strong, sharp peaks
  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, analyze the sample as a thin film on a salt plate if it is a liquid or can be melted.

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • The disappearance of the carboxylic acid C=O stretch and the appearance of the carboxylate and ammonium N-H bending bands confirm the formation of the amine salt.[13][14][15]

Salt_Formation_Logic cluster_reactants Reactants cluster_product Product cluster_ftir FTIR Evidence stearic_acid Stearic Acid (R-COOH) salt Amine Salt (R-COO⁻ H₃N⁺-R') stearic_acid->salt amphetamine alpha-Methylphenethylamine (R'-NH₂) amphetamine->salt disappearance Disappearance of C=O stretch (~1710 cm⁻¹) salt->disappearance appearance_coo Appearance of COO⁻ stretch (~1580 cm⁻¹) salt->appearance_coo appearance_nh3 Appearance of NH₃⁺ bend (~1600 cm⁻¹) salt->appearance_nh3

Logical Diagram of Amine Salt Formation and FTIR Evidence.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, such as melting point and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point and latent heat of fusion.

Table 5: Typical DSC Parameters

ParameterValue
Sample Weight 5-10 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 200 °C
Atmosphere Nitrogen
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup and Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample according to the specified temperature program.

  • Data Analysis:

    • Determine the melting point from the peak of the endothermic transition.

    • The melting point of pure stearic acid is around 69.3 °C.[2] The melting point of the salt will be different and is a key characteristic property.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Table 6: Typical TGA Parameters

ParameterValue
Sample Weight 10-20 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 500 °C
Atmosphere Nitrogen
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample into a TGA crucible.

  • Instrument Setup and Analysis:

    • Place the crucible in the TGA furnace.

    • Heat the sample at a constant rate.

  • Data Analysis:

    • The onset of weight loss indicates the beginning of thermal decomposition. Stearic acid shows significant weight loss around 190-280°C.[16] The decomposition profile of the salt will be indicative of its thermal stability.

Summary of Quantitative Data

The following table summarizes the key quantitative data expected from the characterization of CAS 94291-98-2.

Table 7: Summary of Expected Analytical Data

Analytical TechniqueParameterExpected Value/Range
HPLC Stearic Acid Purity>98% (typical for commercial grades)
GC-MS alpha-Methylphenethylamine Purity>98%
NMR ('H) Stearic Acid CH₃~0.88 ppm (triplet)
Stearic Acid α-CH₂~2.35 ppm (triplet)
FTIR N-H Bending (Amine Salt)1560-1620 cm⁻¹
C=O Stretch (Carboxylate)1550-1610 cm⁻¹
DSC Melting PointTo be determined (distinct from stearic acid's m.p. of ~69°C)
TGA Decomposition OnsetTo be determined (compare to stearic acid's ~185°C)

References

Application Notes and Protocols for Stearic Acid-Based Controlled-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These notes will focus on the application of stearic acid in the formulation of solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and lipid matrix tablets, which are designed to modify drug release profiles, enhance bioavailability, and in some cases, target drug delivery.

Section 1: Stearic Acid in Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles are colloidal carriers with a solid lipid core, and stearic acid is a common choice for forming this core. SLNs offer advantages such as improved drug stability, controlled release, and the potential for targeted delivery.

Quantitative Data from Representative Studies

The following table summarizes typical quantitative data for drug-loaded stearic acid SLNs from various studies.

DrugParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Paliperidone230 ± 30Not Specified42.44.1[1]
AcyclovirNot SpecifiedNot Specified>90Not Specified[2]
Podophyllotoxin56.5 ± 25.8Not Specified85.6Not Specified[3]
Insulin162Not Specified76.543.19[4]
Salicylic AcidNot SpecifiedNot Specified~85 (with 30% oleic acid)Not Specified[5][6][7]

Experimental Protocol: Preparation of Stearic Acid SLNs by Hot Microemulsion

This protocol describes a common method for preparing stearic acid-based SLNs.

Materials:

  • Stearic Acid (Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80, Tween 80)

  • Co-surfactant (if necessary)

  • Distilled Water

Equipment:

  • Magnetic stirrer with hot plate

  • High-speed homogenizer or ultrasonicator

  • Water bath

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Lipid Phase:

    • Melt the stearic acid at a temperature approximately 5-10°C above its melting point (around 70-80°C).

    • Disperse the accurately weighed API into the molten stearic acid with continuous stirring until a clear solution or homogeneous dispersion is formed.

  • Preparation of Aqueous Phase:

    • Heat the distilled water containing the surfactant (and co-surfactant, if used) to the same temperature as the lipid phase.

  • Formation of the Emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the resulting pre-emulsion using a high-speed homogenizer or ultrasonicator for a specified time (e.g., 5-15 minutes) to form a nanoemulsion. The parameters for homogenization (speed, time) are critical for controlling particle size.

  • Formation of SLNs:

    • Quickly disperse the hot nanoemulsion into a cold aqueous solution (typically 2-4°C) under gentle stirring. This rapid cooling causes the lipid to solidify, forming the SLNs.

  • Purification and Characterization:

    • The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

    • Characterize the SLNs for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Workflow Diagram: Preparation of Stearic Acid SLNs

SLN_Preparation cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_emulsification Emulsification cluster_solidification Solidification & Purification cluster_characterization Characterization Melt_SA Melt Stearic Acid Add_API Disperse API Melt_SA->Add_API Mix Mix Phases Add_API->Mix Heat_Aq Heat Aqueous Surfactant Solution Heat_Aq->Mix Homogenize High-Speed Homogenization Mix->Homogenize Cool Disperse in Cold Water Homogenize->Cool Purify Purification Cool->Purify Analyze Particle Size, EE, DL Analysis Purify->Analyze

Workflow for preparing stearic acid SLNs.

Section 2: Stearic Acid in Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, where the solid lipid matrix is a blend of a solid lipid (like stearic acid) and a liquid lipid (like oleic acid). This creates a less ordered lipid structure, which can lead to higher drug loading and reduced drug expulsion during storage.

Quantitative Data from a Representative Study

DrugParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Not SpecifiedVaries with OA contentIncreases with OA contentIncreases with OA content[8]

Experimental Protocol: Preparation of Stearic Acid NLCs by Solvent Diffusion

This method is suitable for thermolabile drugs as it avoids high temperatures.

Materials:

  • Stearic Acid (Solid Lipid)

  • Oleic Acid (Liquid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous surfactant solution

Equipment:

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Organic Phase:

    • Dissolve the stearic acid, oleic acid, and the API in the water-miscible organic solvent.

  • Formation of NLCs:

    • Inject the organic phase into the aqueous surfactant solution under moderate stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipids as NLCs.

  • Solvent Removal and Purification:

    • The organic solvent is typically removed by evaporation under reduced pressure.

    • The NLC dispersion is then purified by methods such as dialysis or centrifugation.

  • Characterization:

    • Analyze the NLCs for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Logical Relationship Diagram: SLN vs. NLC Structure

SLN_vs_NLC cluster_sln Solid Lipid Nanoparticle (SLN) cluster_nlc Nanostructured Lipid Carrier (NLC) SLN_Structure Crystalline Lipid Matrix (Stearic Acid) SLN_Drug Drug Molecules SLN_Structure->SLN_Drug Potential for drug expulsion NLC_Structure Imperfect Lipid Matrix (Stearic Acid + Liquid Lipid) NLC_Drug Drug Molecules NLC_Structure->NLC_Drug Higher drug loading capacity Drug_Release_Pathway cluster_release Release Mechanisms Tablet Lipid Matrix Tablet in Dissolution Medium Diffusion Diffusion of dissolved drug through the lipid matrix Tablet->Diffusion Erosion Erosion of the lipid matrix, releasing the drug Tablet->Erosion Released_Drug Drug in Solution Diffusion->Released_Drug Erosion->Released_Drug

References

Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid (CAS 94291-98-2) is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, based on established methods for structurally similar compounds. The provided method will require validation for specific applications.

Introduction

3-(4-fluorophenyl)thiophene-2-carboxylic acid is a chemical compound that can be utilized as a building block in the synthesis of more complex molecules in medicinal chemistry. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This document outlines a reverse-phase HPLC (RP-HPLC) method for its determination.

Chromatographic Conditions

A general RP-HPLC method suitable for a thiophene carboxylic acid derivative is proposed. Optimization of these conditions may be necessary depending on the sample matrix and instrumentation.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C
Run Time 10 minutes

Method Validation Parameters (Representative)

The following table summarizes typical validation parameters that should be established for this method, with representative values based on similar assays found in the literature.[1][2][3][4]

ParameterTypical Specification
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(4-fluorophenyl)thiophene-2-carboxylic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

  • The sample preparation will depend on the matrix. For a simple purity assessment of a solid sample, dissolve a known quantity in the mobile phase to achieve a concentration within the calibration range.

  • For more complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances.

3. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in order of increasing concentration to establish the calibration curve.

  • Inject the sample solutions.

  • A blank (mobile phase) should be injected periodically to ensure no carryover.

4. Data Analysis

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample hplc_system HPLC System Setup & Equilibration hplc_system->inject_standards hplc_system->inject_sample data_acquisition Data Acquisition inject_standards->data_acquisition inject_sample->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis report Generate Report data_analysis->report

Figure 1: Experimental workflow for HPLC quantification.

Method_Development start Define Analytical Goal column Select Column (e.g., C18) start->column mobile_phase Optimize Mobile Phase (Acetonitrile/Water Ratio, pH) column->mobile_phase detection Select Detection Wavelength (e.g., 254 nm) mobile_phase->detection flow_rate Optimize Flow Rate detection->flow_rate validation Method Validation (Linearity, Precision, Accuracy) flow_rate->validation final_method Finalized Protocol validation->final_method

Figure 2: Logical flow for HPLC method development.

References

Application Note: Einecs 304-926-9 (Octyldiphenylamine) is Not Utilized for Improving Powder Flowability in Tableting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Einecs 304-926-9, chemically identified as octyldiphenylamine, is a substance primarily utilized as an antioxidant in industrial lubricants and polymers. Despite the inquiry into its potential application for improving powder flowability in pharmaceutical tableting, a comprehensive review of scientific literature and regulatory databases reveals no evidence to support its use in this context. This document clarifies the established applications of this compound and directs researchers and drug development professionals to appropriate excipients for enhancing powder flow.

Established Applications of this compound

The primary function of octyldiphenylamine (this compound) is to prevent oxidative degradation in various materials. Its application is well-documented in the following areas:

  • Lubricants: It is a common antioxidant additive in engine oils, transmission fluids, and other industrial lubricants to prolong their service life by preventing viscosity increase and sludge formation.

  • Polymers: It is used as a stabilizer in the manufacturing of rubber and plastic products to protect them from degradation due to heat and oxygen exposure.

There is no indication in published research, pharmaceutical formulation databases, or regulatory filings that this compound is used as a pharmaceutical excipient, specifically as a glidant or flow enhancer, in the production of tablets.

Recommended Excipients for Improving Powder Flowability

For researchers, scientists, and drug development professionals seeking to improve the flowability of powder blends for tableting, several well-established glidants are recommended. The selection of a suitable glidant depends on various factors, including the properties of the active pharmaceutical ingredient (API) and other excipients, the desired tablet characteristics, and the manufacturing process.

A summary of commonly used glidants and their typical concentrations is provided in the table below.

Table 1: Common Glidants for Pharmaceutical Tableting

GlidantTypical Concentration Range (% w/w)Key Properties
Colloidal Silicon Dioxide0.1 - 0.5Excellent flow enhancement, small particle size
Talc1.0 - 10.0Good glidant and anti-adherent properties
Magnesium Stearate0.25 - 5.0Primarily a lubricant, but also has glidant effects
Corn Starch5.0 - 10.0Also functions as a disintegrant and binder

Experimental Protocol for Evaluating Powder Flowability

To assess the effectiveness of a selected glidant, several standard methods can be employed. The following protocol outlines the measurement of the angle of repose, a common indicator of powder flowability.

Protocol: Measurement of Angle of Repose

1. Objective: To determine the angle of repose of a powder blend to assess its flow characteristics. A lower angle of repose generally indicates better flowability.

2. Materials and Equipment:

  • Powder blend (with and without glidant)

  • Funnel with a fixed diameter

  • Stand and clamp to hold the funnel at a consistent height

  • Flat, horizontal surface (e.g., a petri dish on a level bench)

  • Ruler or caliper

  • Protractor or a scientific calculator with trigonometric functions

3. Procedure:

  • Secure the funnel to the stand at a fixed height above the flat surface. A typical starting height is 2-4 cm from the funnel outlet to the surface.

  • Carefully pour the powder blend into the funnel until it is full. Ensure the powder flows freely through the outlet to form a conical pile on the surface below.

  • Allow the powder to flow until the pile reaches the tip of the funnel, and the flow ceases.

  • Measure the height (h) of the conical pile from the center of its base to the apex.

  • Measure the radius (r) of the base of the conical pile. It is advisable to measure the diameter (d) and divide by two for accuracy.

  • Calculate the angle of repose (θ) using the following formula: θ = arctan(h/r)

  • Repeat the measurement at least three times and calculate the average angle of repose.

4. Data Analysis and Interpretation: The flow properties of the powder can be classified based on the measured angle of repose as shown in the table below.

Table 2: Flow Properties Based on Angle of Repose

Angle of Repose (degrees)Type of Flow
≤ 30Excellent
31 - 35Good
36 - 40Fair
41 - 45Passable
46 - 55Poor
> 56Very Poor

Workflow for Glidant Selection and Evaluation

The following diagram illustrates the logical workflow for selecting and testing a glidant to improve powder flowability in a tableting formulation.

G cluster_0 Formulation Development cluster_1 Experimental Evaluation cluster_2 Process Optimization A Characterize API and Excipient Powder Properties B Identify Poor Flowability (e.g., High Angle of Repose) A->B C Select Potential Glidants (e.g., Colloidal SiO2, Talc) B->C D Prepare Powder Blends (With and Without Glidant) C->D E Measure Flow Properties (Angle of Repose, Carr's Index) D->E F Compare Results to Acceptance Criteria E->F G Optimize Glidant Concentration F->G Flow Improved I Reformulate if Flow is Still Unacceptable F->I Flow Not Improved H Proceed to Tableting G->H I->C

Caption: Workflow for glidant selection and evaluation.

This compound (octyldiphenylamine) is an antioxidant used in industrial applications and is not a suitable or approved excipient for pharmaceutical tableting. Professionals in drug development should focus on established glidants such as colloidal silicon dioxide or talc to improve powder flowability. The provided protocols and workflow offer a systematic approach to selecting and evaluating appropriate excipients to ensure efficient and robust tablet manufacturing processes.

Thermal analysis techniques (DSC, TGA) for "alpha-methylphenethylamine stearate"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

alpha-Methylphenethylamine stearate is a salt formed from the central nervous system stimulant alpha-methylphenethylamine (amphetamine) and the long-chain saturated fatty acid, stearic acid. As a pharmaceutical compound, its thermal properties are critical for understanding its stability, purity, and compatibility with excipients during drug development and manufacturing. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide invaluable insights into the material's behavior as a function of temperature.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, phase transitions, and heats of fusion. TGA, on the other hand, measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition kinetics. This application note details the protocols for conducting DSC and TGA on alpha-methylphenethylamine stearate and presents the expected thermal events in a structured format.

Principles of DSC and TGA

Differential Scanning Calorimetry (DSC): DSC analysis is a fundamental technique for characterizing the thermal properties of pharmaceutical salts. By precisely measuring the energy absorbed or released by a sample during a controlled temperature program, DSC can identify key thermal events. For alpha-methylphenethylamine stearate, DSC is primarily used to determine its melting point, a critical indicator of purity. Polymorphic transitions, which are changes in the crystal structure, can also be detected as endothermic or exothermic events.

Thermogravimetric Analysis (TGA): TGA provides quantitative information about the thermal stability and composition of a material. By monitoring the mass of the sample as it is heated, TGA can pinpoint the temperatures at which decomposition begins and the distinct stages of mass loss. For alpha-methylphenethylamine stearate, TGA is crucial for establishing its upper-temperature limit for processing and storage and for understanding its decomposition pathway.

Expected Thermal Behavior

Based on the known thermal properties of amphetamine salts and stearic acid, the following thermal events can be anticipated for alpha-methylphenethylamine stearate:

  • Melting: The salt is expected to exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point. This temperature will be a unique characteristic of this specific salt form.

  • Decomposition: At elevated temperatures, the compound will undergo thermal decomposition. TGA will reveal the onset temperature of this degradation and may show multiple mass loss steps corresponding to the breakdown of the stearate and amphetamine moieties. The thermal decomposition of stearic acid is known to commence around 232°C, with significant decomposition occurring between 320-480°C[1]. Amphetamine and its salts also decompose at elevated temperatures.

Data Presentation

The quantitative data obtained from DSC and TGA analyses can be summarized as follows:

ParameterTechniqueExpected Value/RangeDescription
Melting Onset Temperature (Tonset)DSCTo be determinedThe temperature at which melting begins.
Melting Peak Temperature (Tpeak)DSCTo be determinedThe temperature at which the maximum heat flow occurs during melting.
Heat of Fusion (ΔHf)DSCTo be determinedThe energy required to melt the sample, calculated from the peak area.
Onset of Decomposition (Td,onset)TGA> 200°CThe temperature at which significant mass loss begins.
Decomposition StepsTGAMultiple steps possibleIndicates different stages of molecular breakdown.
Residual MassTGA~0%The mass remaining at the end of the experiment.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of alpha-methylphenethylamine stearate into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and heat of fusion of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of alpha-methylphenethylamine stearate into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting TGA curve and its derivative (DTG curve) to determine the onset of decomposition and the temperatures of maximum mass loss rates for each decomposition step.

Mandatory Visualization

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_results Data Interpretation Sample alpha-Methylphenethylamine Stearate Sample DSC_Prep Weigh 3-5 mg into Al pan Sample->DSC_Prep TGA_Prep Weigh 5-10 mg into ceramic/Pt pan Sample->TGA_Prep DSC_Run Heat 25-300°C at 10°C/min (N2) DSC_Prep->DSC_Run DSC_Data DSC Thermogram DSC_Run->DSC_Data DSC_Analysis Determine T_onset, T_peak, ΔH_f DSC_Data->DSC_Analysis Interpretation Correlate Thermal Events to Physicochemical Properties DSC_Analysis->Interpretation TGA_Run Heat 25-600°C at 10°C/min (N2) TGA_Prep->TGA_Run TGA_Data TGA/DTG Curves TGA_Run->TGA_Data TGA_Analysis Determine T_d,onset, Decomposition Steps TGA_Data->TGA_Analysis TGA_Analysis->Interpretation

Caption: Experimental workflow for the thermal analysis of alpha-methylphenethylamine stearate.

References

Protocol for particle size analysis of "stearic acid, compound with (±)-alpha-methylphenethylamine (1:1)"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Particle Size Analysis of Stearic Acid, Compound with (±)-alpha-methylphenethylamine (1:1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The particle size distribution (PSD) of an active pharmaceutical ingredient (API) is a critical quality attribute that significantly influences its biopharmaceutical and manufacturing properties.[1] For "stearic acid, compound with (±)-alpha-methylphenethylamine (1:1)," a salt formed from a long-chain fatty acid and a phenethylamine base, controlling particle size is essential for ensuring consistent dissolution rates, bioavailability, content uniformity, and powder flow characteristics during formulation.[1][2]

This application note provides a detailed protocol for the particle size analysis of this compound, focusing on laser diffraction as the primary analytical technique, supplemented by microscopy for morphological characterization. These methods are widely adopted in the pharmaceutical industry for their reliability, speed, and robustness.[2][3]

Recommended Analytical Techniques

Given the nature of the compound—likely a crystalline or waxy solid with potentially poor aqueous solubility—a multi-faceted approach to particle analysis is recommended.

  • Laser Diffraction (LD): This is the most common and versatile technique for pharmaceutical particle size analysis, offering a wide dynamic range from sub-micron to millimeter sizes.[2][4][5] It is the recommended primary method for quantitative particle size distribution measurement for both quality control and development purposes.[1]

  • Scanning Electron Microscopy (SEM): Microscopy provides direct visual information on particle morphology, shape, and surface texture.[4] It is an invaluable complementary technique to LD, as it can reveal characteristics like agglomeration or irregular shapes that light scattering techniques may not fully characterize.[1][2]

  • Dynamic Light Scattering (DLS): DLS is ideal for characterizing materials in the sub-micron and nanoparticle range (typically < 1 µm).[3][6] This technique should be considered if the manufacturing process involves nanosizing or if the presence of a nanoparticle fraction is expected.[7][8]

Experimental Workflow

The general workflow for particle size analysis ensures a systematic and reproducible approach from sample handling to final data reporting.

Particle_Size_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Data & Reporting Sample Receive API Sample RepSample Obtain Representative Sub-sample (e.g., using a sample splitter) Sample->RepSample Dispersion Select Dispersion Method RepSample->Dispersion SEM Scanning Electron Microscopy (SEM) RepSample->SEM WetDisp Wet Dispersion: Select appropriate dispersant and surfactant Dispersion->WetDisp Liquid Suspension DryDisp Dry Dispersion: Optimize dispersion pressure Dispersion->DryDisp Dry Powder Sonication Apply Sonication (to break agglomerates) WetDisp->Sonication LD Laser Diffraction (LD) Analysis DryDisp->LD Sonication->LD DataProc Process Data (Mie or Fraunhofer Theory) LD->DataProc Morphology Report on Morphology: Shape, Surface, Aggregation SEM->Morphology Report Generate Report: Dv10, Dv50, Dv90, Span, Distribution Plot DataProc->Report

Figure 1: General experimental workflow for particle size analysis.

Experimental Protocols

Protocol 1: Particle Size Analysis by Laser Diffraction (Wet Dispersion)

This protocol is optimized for APIs that may be cohesive or prone to agglomeration. The wet dispersion method ensures particles are well-separated before measurement.

4.1.1 Principle Laser diffraction measures particle size distribution by analyzing the angular pattern of scattered light produced when a laser beam passes through a dispersed sample.[5] Larger particles scatter light at smaller angles, while smaller particles scatter light at wider angles.[9] The particle size distribution is calculated from this scattering pattern using the Mie or Fraunhofer optical models.[5]

4.1.2 Apparatus and Materials

  • Instrument: Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Horiba LA-960, or similar).

  • Dispersion Unit: Wet dispersion unit with integrated stirrer and sonication probe.

  • Dispersant: Isopropanol (IPA) or another suitable non-aqueous solvent in which the API is poorly soluble.

  • Surfactant (if needed): A suitable surfactant to aid wetting and prevent agglomeration (e.g., Lecithin, Sorbitan trioleate).

  • Glassware: Beakers, spatulas, and pipettes.

  • Balance: Analytical balance, readable to 0.1 mg.

4.1.3 Method Development Considerations

  • Dispersant Selection: The compound's solubility must be tested in various solvents. The ideal dispersant is one in which the API is practically insoluble to avoid dissolution during analysis.

  • Refractive Index (RI): The RI of the API is a critical parameter for the Mie theory calculation.[5] This value should be determined experimentally. As a starting point, the RI of stearic acid (~1.43) can be used, but this must be optimized.

  • Sonication Time & Power: An optimization study should be performed to determine the minimum energy required to disperse agglomerates without causing primary particle fracture.

4.1.4 Sample Preparation

  • Prepare a dispersant solution. If a surfactant is required, add it to the dispersant (e.g., 0.1% w/v) and mix thoroughly.

  • Accurately weigh approximately 20-50 mg of the API powder.[1]

  • Add a few mL of the dispersant solution to the API powder to form a paste. Mix gently with a spatula to ensure all the powder is wetted.

  • Add the resulting paste to a beaker and add approximately 20 mL of the dispersant solution.

  • Place the beaker in an ultrasonic bath and sonicate for 60-120 seconds to break up any soft agglomerates.[1]

4.1.5 Measurement Procedure

  • Configure the instrument software with the correct optical model (Mie theory is preferred) and the experimentally determined RI for the API.[5]

  • Fill the instrument's wet dispersion unit with the clean dispersant solution and run a background measurement.

  • Set the stirrer speed to a level that ensures suspension homogeneity without introducing air bubbles (e.g., 2000 rpm).

  • Slowly add the prepared sample suspension to the dispersion unit until the target obscuration (laser signal attenuation) is reached. A typical range is 10-20%.[5]

  • Allow the sample to circulate for 60 seconds to ensure it is homogeneously mixed.

  • Perform the measurement. Acquire data for at least 10-20 seconds.[1]

  • Perform at least three replicate measurements for each sample to ensure reproducibility.

4.1.6 Data Analysis The primary results are reported as a volume-based particle size distribution. Key parameters include:

  • Dv10: The particle diameter below which 10% of the sample volume exists.

  • Dv50 (Median): The particle diameter below which 50% of the sample volume exists.

  • Dv90: The particle diameter below which 90% of the sample volume exists.

  • Span: A measure of the distribution width, calculated as (Dv90 - Dv10) / Dv50.

Protocol 2: Morphological Analysis by Scanning Electron Microscopy (SEM)

4.2.1 Principle SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images that reveal detailed information about its surface topography and morphology.[4]

4.2.2 Sample Preparation

  • Place a carbon adhesive tab onto an aluminum SEM stub.

  • Carefully sprinkle a small, representative amount of the API powder onto the adhesive tab.

  • Gently tap the stub to remove any excess, loose powder.

  • If the sample is non-conductive, it must be sputter-coated with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

4.2.3 Imaging Procedure

  • Load the prepared stub into the SEM chamber.

  • Evacuate the chamber to high vacuum.

  • Apply an appropriate accelerating voltage (e.g., 5-15 kV).

  • Focus the electron beam and acquire images at various magnifications (e.g., 500x, 2000x, 10000x) to observe individual particles and overall morphology.

  • Observe and document particle shape (e.g., crystalline, acicular, plate-like), surface texture, and the degree of aggregation.

Data Presentation

Quantitative data from laser diffraction analysis should be summarized in clear, tabular formats for easy comparison between different batches or processing conditions.

Table 1: Representative Particle Size Distribution Data by Laser Diffraction

Sample ID Dv10 (µm) Dv50 (µm) Dv90 (µm) Span
Batch A 4.52 15.81 45.33 2.58
Batch B 5.15 17.04 48.92 2.57

| Batch C | 2.13 | 8.55 | 25.14 | 2.69 |

Table 2: Summary of Method Parameters for Laser Diffraction

Parameter Setting
Optical Model Mie Theory
Analyte Refractive Index 1.55 (Example Value)
Dispersant Isopropanol
Dispersant Refractive Index 1.377
Stirrer Speed 2000 rpm
Sonication 120 seconds at 40% power
Target Obscuration 10-20%

| Measurement Duration | 20 seconds |

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of CAS 94291-98-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to Overcoming Polymorphism in the Crystallization of Stearic Acid, compound with (±)-alpha-methylphenethylamine (1:1)

Disclaimer: There is limited publicly available scientific literature specifically detailing the polymorphism and crystallization behavior of CAS 94291-98-2, the 1:1 salt of stearic acid and (±)-alpha-methylphenethylamine. This technical support center provides a comprehensive guide based on established principles of organic salt crystallization, polymorphism of related compounds such as stearic acid and other amine salts, and general troubleshooting procedures in crystallization. The experimental protocols and troubleshooting advice provided are intended as a starting point for researchers and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is CAS 94291-98-2 and why is polymorphism a concern?

A1: CAS 94291-98-2 is the chemical identifier for the 1:1 salt formed between stearic acid and (±)-alpha-methylphenethylamine. Polymorphism refers to the ability of this compound to exist in different crystalline forms, or polymorphs. Each polymorph can have distinct physical properties, including:

  • Solubility and Dissolution Rate: This can impact the bioavailability of a drug substance.

  • Stability: Different forms may have varying stability under different temperature and humidity conditions.

  • Melting Point: Each polymorph will have a characteristic melting point.

  • Mechanical Properties: Properties like tabletability can be affected by the crystal form.

For researchers in drug development, controlling polymorphism is critical to ensure consistent product quality, performance, and to meet regulatory requirements.[1][2]

Q2: We are observing inconsistent crystallization results for CAS 94291-98-2. What are the likely causes?

A2: Inconsistent crystallization can be attributed to several factors that influence the nucleation and growth of different polymorphs. Key variables to investigate include:

  • Solvent System: The choice of solvent, solvent polarity, and the presence of co-solvents can significantly direct the formation of a specific polymorph. Stearic acid, for instance, is known to crystallize in different forms from polar and nonpolar solvents.[3]

  • Supersaturation: The rate at which supersaturation is achieved and the level of supersaturation can determine which polymorph nucleates. Rapid cooling or fast anti-solvent addition often leads to less stable (metastable) forms.

  • Temperature: Crystallization temperature can dictate the thermodynamically stable form. Some compounds exhibit enantiotropic polymorphism, where the relative stability of polymorphs changes with temperature.

  • Impurities: The presence of even trace amounts of impurities can inhibit or promote the growth of certain polymorphs.

  • Agitation: The rate and type of stirring can influence nucleation kinetics and crystal habit.

Q3: How can we screen for different polymorphs of CAS 94291-98-2?

A3: A systematic polymorph screen is essential to identify the different crystalline forms of a compound. A typical screen involves crystallizing the compound under a wide range of conditions.[1][2] A general workflow for a polymorph screen is outlined below.

cluster_0 Polymorph Screening Workflow API CAS 94291-98-2 (Amorphous or Initial Form) Solvents Wide Range of Solvents (Polar, Nonpolar, Protic, Aprotic) API->Solvents Dissolution Crystallization_Methods Crystallization Techniques - Slow Evaporation - Cooling Crystallization - Anti-Solvent Addition - Slurry Equilibration Solvents->Crystallization_Methods Application of Various Conditions Characterization Solid-State Characterization (PXRD, DSC, TGA, Microscopy) Crystallization_Methods->Characterization Analysis of Solid Forms Polymorphs_Identified Identification of Different Polymorphic Forms Characterization->Polymorphs_Identified

Caption: A general workflow for polymorph screening of a new chemical entity.

Q4: What analytical techniques are essential for characterizing the polymorphs of CAS 94291-98-2?

A4: A combination of analytical techniques is necessary to unambiguously identify and characterize different polymorphic forms.

Technique Information Provided
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern.
Differential Scanning Calorimetry (DSC) Measures thermal transitions, such as melting point and phase transitions between polymorphs.
Thermogravimetric Analysis (TGA) Determines the presence of solvates or hydrates by measuring weight loss upon heating.
Vibrational Spectroscopy (FTIR, Raman) Can differentiate polymorphs based on differences in molecular conformation and intermolecular interactions.
Hot-Stage Microscopy (HSM) Allows for visual observation of phase transitions as a function of temperature.
Solid-State NMR (ssNMR) Provides detailed information about the local environment of atomic nuclei within the crystal lattice.

Troubleshooting Guides

Problem: No Crystals Form Upon Cooling

Possible Causes & Solutions:

Cause Troubleshooting Step
Solution is not supersaturated 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent. 2. Add an anti-solvent: Slowly add a miscible solvent in which the compound is less soluble.
High nucleation energy barrier 1. Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[4] 2. Seeding: Add a tiny crystal of the desired solid (if available) to induce crystallization.[4][5]
Inappropriate solvent The compound may be too soluble in the chosen solvent. Re-evaluate solvent selection.
Problem: Oiling Out Instead of Crystallizing

Possible Causes & Solutions:

Cause Troubleshooting Step
Solution is too concentrated Dilute the solution with more solvent before cooling.
Cooling rate is too fast Allow the solution to cool more slowly to room temperature, and then gradually cool further in an ice bath.
Melting point of the solid is below the crystallization temperature Try using a lower boiling point solvent or a solvent mixture.
Problem: Formation of a Metastable Polymorph

Possible Causes & Solutions:

Cause Troubleshooting Step
Rapid crystallization kinetics 1. Slower cooling rate: Decrease the rate of cooling. 2. Slower anti-solvent addition: Add the anti-solvent more slowly with efficient stirring.
High supersaturation Reduce the initial concentration of the solute.
Solvent choice Certain solvents may favor the formation of metastable forms. Experiment with solvents of different polarities.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: Dissolve the solid (CAS 94291-98-2) in a minimal amount of a suitable solvent at an elevated temperature (e.g., boiling point of the solvent).

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a warm water bath that is allowed to cool to ambient temperature.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator.

cluster_1 Cooling Crystallization Workflow Start Dissolve Solid in Hot Solvent Filter Hot Filtration (Optional) Start->Filter Cool_RT Slow Cooling to Room Temperature Start->Cool_RT No Impurities Filter->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Isolate Isolate Crystals (Filtration) Cool_Ice->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: A typical workflow for cooling crystallization.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the solid in a small amount of a "good" solvent (in which it is highly soluble).

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to the stirred solution until turbidity persists.

  • Re-dissolution: Add a small amount of the "good" solvent dropwise until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent composition at the surface changes or upon slight cooling.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Data Presentation

When characterizing different polymorphic forms, it is crucial to present the data in a clear and comparative manner.

Table 1: Hypothetical Polymorph Characterization Data for CAS 94291-98-2

Property Form A Form B Form C
PXRD Peaks (2θ) 8.5°, 12.3°, 18.9°, 21.5°9.1°, 11.8°, 19.5°, 22.3°8.8°, 13.1°, 20.4°, 23.7°
DSC Onset of Melt (°C) 155.2162.8158.5
TGA Weight Loss (%) < 0.1< 0.15.2 (at 100-120°C)
Appearance NeedlesPrismsPlates
Comments Anhydrous formAnhydrous formLikely a hydrate

Note: The data in this table is purely illustrative and not based on experimental results for CAS 94291-98-2.

By systematically applying these troubleshooting guides, experimental protocols, and characterization techniques, researchers can gain control over the crystallization of CAS 94291-98-2 and overcome challenges related to polymorphism.

References

Technical Support Center: Formulation Stability of Einecs 304-926-9

Author: BenchChem Technical Support Team. Date: November 2025

Substance Identification: Einecs 304-926-9 is chemically identified as Stearic acid, compound with (1)-alpha-methylphenethylamine (1:1) . This substance is a salt formed between the fatty acid, stearic acid, and the amine, (1)-alpha-methylphenethylamine (amphetamine).

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during the formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in pharmaceutical formulations?

A1: this compound is the salt form of amphetamine and stearic acid. In formulations, the stearic acid component can act as a lubricant, binder, or a matrix-forming agent for controlled release, while the amphetamine is the active pharmaceutical ingredient (API).[1][2][3][4] The salt formation can also be a strategy to modify the physicochemical properties of the API, such as its solubility and stability.

Q2: What are the common stability challenges associated with stearic acid-based formulations?

A2: Stearic acid, being a fatty acid, can present several stability challenges. It is incompatible with most metal hydroxides and may react with bases, reducing agents, and oxidizing agents. In topical formulations like ointments, it can lead to drying or lumpiness when used with zinc or calcium salts.[5] Furthermore, its interaction with other excipients can sometimes slow down the dissolution of the final product.[5]

Q3: Can the salt form of amphetamine with stearic acid dissociate in a formulation?

A3: Yes, salt disproportionation is a potential stability issue for any pharmaceutical salt in a solid dosage form, including amphetamine stearate.[6][7] This is the process where the salt reverts to its free base (amphetamine) and free acid (stearic acid). This can be influenced by factors such as pH, moisture content, and interaction with other excipients.[6][7]

Q4: How does pH influence the stability of this compound in a formulation?

A4: The stability of the salt is dependent on the pH of the microenvironment within the formulation. Stearic acid is a weak acid, and amphetamine is a weak base. The salt is most stable in a pH range where both components remain ionized. Extreme pH conditions, either acidic or basic, can promote the dissociation of the salt. The presence of alkaline excipients, such as magnesium stearate, can raise the micro-pH and potentially lead to the release of the free amphetamine base.[2]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this exact salt are not extensively documented, potential degradation can occur for both the amphetamine and stearic acid components. Amphetamine can be susceptible to oxidation. Stearic acid can undergo oxidation, especially in the presence of catalysts, leading to rancidity. The primary stability concern, however, is likely the physical instability related to salt disproportionation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation of "this compound".

Observed Issue Potential Root Cause Recommended Action
Changes in physical appearance (e.g., discoloration, odor) Oxidation of stearic acid or amphetamine.- Incorporate a suitable antioxidant into the formulation.- Package the final product in light-resistant and airtight containers.- Control storage temperature and humidity.
Reduced dissolution rate over time - Salt disproportionation leading to the formation of less soluble free base and/or acid.- Interaction of stearic acid with other excipients (e.g., povidone) leading to the formation of a hydrophobic film.[5]- Carefully select excipients to ensure compatibility. Avoid highly alkaline excipients.- Consider alternative lubricants to stearic acid if incompatibility is suspected.[5]- Monitor the solid-state properties (e.g., crystallinity) of the drug substance over time.
Formation of unknown impurities - Degradation of the amphetamine or stearic acid moiety.- Reaction between the drug substance and excipients.- Conduct forced degradation studies to identify potential degradation products and pathways.- Utilize a stability-indicating analytical method to monitor for impurities during stability studies.
Inconsistent tablet hardness or other mechanical issues - Improper lubrication due to the properties of stearic acid.- Optimize the concentration and blending time of the stearic acid in the formulation.- Evaluate alternative lubricants if issues persist.

Data Presentation

Table 1: Physicochemical Properties of Stearic Acid and Amphetamine

PropertyStearic AcidAmphetamine
Molecular Formula C₁₈H₃₆O₂C₉H₁₃N
Molecular Weight 284.48 g/mol 135.21 g/mol [8]
Melting Point 69.6 °C[9]-98 °C (as base)[8]
pKa ~4.9[10]9.9 (conjugate acid)[8]
Solubility in Water Practically insoluble[4]Slightly soluble (as base)[11]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform[4]Soluble in alcohol and ether[11]

Experimental Protocols

1. Drug-Excipient Compatibility Study

  • Objective: To assess the compatibility of "this compound" with various pharmaceutical excipients.

  • Methodology:

    • Prepare binary mixtures of the drug substance with each excipient (e.g., in a 1:1 ratio).

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

    • Analyze the samples at initial and subsequent time points using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC).

    • DSC can reveal changes in melting points or the appearance of new peaks, indicating interaction.[12]

    • FTIR can detect changes in functional groups, suggesting chemical interactions.

    • HPLC is used to quantify the drug substance and detect the formation of any degradation products.[13]

2. Stability-Indicating HPLC Method Development

  • Objective: To develop and validate an HPLC method capable of separating and quantifying "this compound" from its potential degradation products.

  • Methodology:

    • Forced Degradation: Subject the drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

    • Chromatographic Conditions Development:

      • Column: A reversed-phase column (e.g., C18) is typically suitable.

      • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for the separation of the basic amphetamine and acidic stearic acid.

      • Detection: UV detection is commonly used for amphetamine. The wavelength should be selected based on the UV spectrum of amphetamine.

    • Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[14]

Mandatory Visualization

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Resolution Observed Stability Issue Observed Stability Issue Review Formulation Review Formulation Observed Stability Issue->Review Formulation Physicochemical Analysis Physicochemical Analysis Observed Stability Issue->Physicochemical Analysis Forced Degradation Forced Degradation Observed Stability Issue->Forced Degradation Excipient Incompatibility Excipient Incompatibility Review Formulation->Excipient Incompatibility Process Parameter Process Parameter Review Formulation->Process Parameter Degradation Pathway Degradation Pathway Physicochemical Analysis->Degradation Pathway Forced Degradation->Degradation Pathway Reformulate Reformulate Excipient Incompatibility->Reformulate Degradation Pathway->Reformulate Change Packaging Change Packaging Degradation Pathway->Change Packaging Modify Process Modify Process Process Parameter->Modify Process

Caption: A workflow for troubleshooting stability issues.

Salt_Disproportionation_Pathway cluster_0 Salt Form cluster_1 Dissociated Forms Amphetamine Stearate Amphetamine Stearate Amphetamine (Free Base) Amphetamine (Free Base) Amphetamine Stearate->Amphetamine (Free Base) Disproportionation (e.g., high pH, moisture) Stearic Acid (Free Acid) Stearic Acid (Free Acid) Amphetamine Stearate->Stearic Acid (Free Acid) Disproportionation (e.g., high pH, moisture)

Caption: Potential pathway for salt disproportionation.

References

Technical Support Center: Optimizing Drug Load in Alpha-Methylphenethylamine Stearate Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the drug load of alpha-methylphenethylamine in stearate-based matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and characterization of alpha-methylphenethylamine stearate matrices.

Issue Potential Cause Recommended Solution
Low Drug Loading / Encapsulation Efficiency Poor solubility of alpha-methylphenethylamine in the stearate matrix. - Increase the temperature during the homogenization process to improve drug solubility in the molten lipid. - Incorporate a liquid lipid (e.g., oleic acid) to create a less-ordered nanostructured lipid carrier (NLC) matrix, which can accommodate more drug.[1][2] - Consider the addition of a suitable surfactant to enhance drug solubility and partitioning into the lipid phase.
Drug expulsion during formulation cooling. - Rapid cooling (shock cooling) can sometimes trap the drug in a less stable crystalline form of the lipid, preventing immediate expulsion. - Optimize the lipid composition. The highly ordered crystalline structure of pure stearic acid can lead to drug expulsion upon cooling and storage.[2][3]
Inaccurate quantification of drug load. - Validate the analytical method (e.g., HPLC, UV-Vis) for accuracy and precision. Ensure complete extraction of the drug from the matrix before quantification.[4][5] - Use techniques like solid-phase extraction to separate free drug from the encapsulated drug for accurate measurement.[4]
Poor Reproducibility of Batches Inconsistent process parameters. - Strictly control critical process parameters such as temperature, stirring speed, and cooling rate.[6][7] - Ensure consistent particle size of the starting materials (drug and stearic acid).[6][7][8]
Variability in raw materials. - Characterize incoming raw materials (e.g., stearic acid) for properties like purity, polymorphism, and fatty acid composition.
Unstable Formulation / Drug Expulsion During Storage Polymorphic transition of the stearic acid matrix. - The lipid matrix can rearrange into a more stable, highly ordered crystalline structure over time, leading to drug expulsion.[2][3] - Incorporating a liquid lipid to form NLCs can mitigate this by creating a less-ordered matrix.[2] - Store the formulation at a controlled temperature to minimize polymorphic transitions.
High drug load exceeding the matrix capacity. - Determine the maximum loading capacity of your specific formulation. Exceeding this can lead to a supersaturated system and subsequent drug expulsion.
Undesirable Drug Release Profile (e.g., too fast or too slow) High percentage of drug on the particle surface. - A high concentration of drug on the surface can lead to an initial burst release. Optimize the formulation and process to encourage drug incorporation into the core of the matrix. - Consider a washing step to remove surface-adsorbed drug.
Matrix erosion and drug diffusion rates. - The particle size of both the drug and the stearic acid can significantly influence the release rate.[6][7][8] - Higher drug loading can lead to a more porous matrix and faster release.[6][7][8] - The addition of release modifiers can alter the release profile.

Frequently Asked Questions (FAQs)

1. What are the key factors influencing drug load in stearate matrices?

Several factors can influence the drug loading capacity:

  • Lipid Matrix Composition: Pure solid lipids like stearic acid can form highly ordered crystals, which may lead to lower drug loading and potential drug expulsion.[3][9] The inclusion of liquid lipids to create nanostructured lipid carriers (NLCs) can increase drug loading by creating imperfections in the crystal lattice.[1][2]

  • Drug Solubility: The solubility of alpha-methylphenethylamine in the molten lipid is a critical factor. Higher solubility generally leads to higher loading capacity.

  • Manufacturing Process: Parameters such as homogenization speed, temperature, and cooling rate can affect the final drug load.

  • Particle Size: The particle size of the drug and the lipid can influence the surface area and dissolution characteristics, which in turn can affect drug loading and release.[6][7][8]

2. How can I improve the stability of my alpha-methylphenethylamine stearate formulation and prevent drug expulsion?

To enhance stability and prevent drug expulsion:

  • Formulate as Nanostructured Lipid Carriers (NLCs): By incorporating a liquid lipid with stearic acid, you create a less ordered lipid matrix that can better accommodate the drug molecules and is less prone to polymorphic transitions during storage.[2]

  • Optimize Drug-to-Lipid Ratio: Avoid excessively high drug loads that surpass the saturation solubility of the drug in the lipid matrix.

  • Control Storage Conditions: Store the formulation at a consistent, cool temperature to minimize the potential for lipid recrystallization.

3. What analytical techniques are recommended for characterizing drug load?

Commonly used analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for the accurate quantification of the drug content.[4][5] It is essential to develop and validate a method that can effectively separate and quantify alpha-methylphenethylamine.

  • UV-Visible Spectroscopy: This can be a simpler and faster method if alpha-methylphenethylamine has a suitable chromophore and there are no interfering substances.

  • Differential Scanning Calorimetry (DSC): DSC can be used to study the physical state of the drug within the lipid matrix (i.e., whether it is amorphous or crystalline) and to assess the crystallinity of the lipid matrix itself.[1]

4. Can the particle size of stearic acid affect the final formulation?

Yes, the particle size of stearic acid can have a significant impact on the drug release profile.[6][7][8] Different particle sizes can affect the porosity of the matrix and the rate of drug diffusion. It is crucial to maintain a consistent particle size distribution for reproducible results.

Experimental Protocols

Protocol 1: Preparation of Alpha-Methylphenethylamine-Loaded Stearate Nanoparticles by Hot Homogenization
  • Preparation of Lipid Phase:

    • Weigh the required amounts of stearic acid and, if applicable, a liquid lipid (e.g., oleic acid).

    • Heat the lipid(s) in a beaker to approximately 75°C, or 5-10°C above the melting point of stearic acid, until a clear, molten lipid phase is obtained.

    • Add the pre-weighed alpha-methylphenethylamine to the molten lipid phase and stir until completely dissolved.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a suitable surfactant (e.g., Tween 80, Poloxamer 188).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and immediately begin high-shear homogenization using a suitable homogenizer.

    • Homogenize at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse emulsion.

    • For smaller particle sizes, the coarse emulsion can be further processed using a high-pressure homogenizer or ultrasonicator.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the solidification of the lipid and the formation of nanoparticles.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
  • Separation of Free Drug:

    • Take a known amount of the nanoparticle dispersion and separate the free, unencapsulated drug. This can be achieved by:

      • Ultracentrifugation: Centrifuge the sample at high speed to pellet the nanoparticles. The supernatant will contain the free drug.

      • Filter Centrifugation: Use centrifugal filter units with a molecular weight cut-off that retains the nanoparticles while allowing the free drug to pass through.

  • Quantification of Total Drug:

    • Take a known volume of the original, uncentrifuged nanoparticle dispersion.

    • Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, chloroform) that dissolves both the drug and the lipid matrix.

    • Quantify the total amount of alpha-methylphenethylamine using a validated HPLC or UV-Vis method.

  • Quantification of Free Drug:

    • Analyze the supernatant or filtrate from step 1 to determine the amount of unencapsulated (free) drug using the same analytical method.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_char 3. Characterization prep Preparation of Phases lipid_phase Lipid Phase: Stearic Acid + Drug (Heated) aqueous_phase Aqueous Phase: Surfactant + Water (Heated) homogenization High-Shear Homogenization lipid_phase->homogenization aqueous_phase->homogenization cooling Cooling & Solidification homogenization->cooling Nanoemulsion nanoparticles Nanoparticle Dispersion cooling->nanoparticles characterization Characterization nanoparticles->characterization drug_load Drug Loading & Encapsulation Efficiency particle_size Particle Size Analysis release_study In Vitro Release Study

Caption: Workflow for the preparation and characterization of stearate nanoparticles.

Troubleshooting_Logic start Low Drug Loading Observed q1 Is drug soluble in molten lipid? start->q1 sol1 Increase Temperature Add Co-solvent/Surfactant q1->sol1 No q2 Is the lipid matrix highly crystalline? q1->q2 Yes sol1->q2 sol2 Incorporate liquid lipid (formulate as NLC) q2->sol2 Yes q3 Is the cooling process optimized? q2->q3 No sol2->q3 sol3 Implement rapid cooling q3->sol3 No end Optimized Drug Loading q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low drug loading in stearate matrices.

References

Technical Support Center: Troubleshooting Dissolution Variability of Stearic Acid Amphetamine Salt Tablets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting dissolution variability in tablets formulated with stearic acid and an amphetamine salt.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of stearic acid in our amphetamine salt tablets?

A1: Stearic acid is primarily used as a lubricant in tablet manufacturing. Its function is to reduce friction between the tablet's surface and the die wall during ejection, preventing sticking and ensuring a smooth manufacturing process. It can also contribute to the tablet's hardness and overall structural integrity.[1][2]

Q2: We are observing significant batch-to-batch variability in the dissolution profiles of our stearic acid amphetamine salt tablets. What are the likely causes?

A2: Dissolution variability in this formulation can stem from several factors:

  • Stearic Acid Properties: The hydrophobic nature of stearic acid can impede water penetration into the tablet matrix, thereby slowing down dissolution.[2] Variability in the physical properties of stearic acid, such as particle size and morphology, between batches can lead to inconsistent lubrication and dissolution retardation.

  • Mixing Time and Intensity: Over-mixing of the lubricant can lead to the formation of a hydrophobic film around the active pharmaceutical ingredient (API) and other excipients, which can significantly delay dissolution.[3][4] Inconsistent mixing times or shear forces can be a major source of variability.

  • Interaction with Amphetamine Salt: Stearic acid, a fatty acid, has the potential to interact with the amine group of the amphetamine salt. This interaction can lead to the formation of a less soluble salt or complex, altering the dissolution characteristics of the drug.

  • Formulation Composition: The presence of other excipients, such as binders, can influence the effect of stearic acid. For instance, stearic acid has been shown to interact with povidone, which can lead to a decrease in dissolution over time.[5]

Q3: Could the issue be related to the amphetamine salt itself?

A3: Amphetamine sulfate is known to be freely soluble in water across a wide pH range. Therefore, it is less likely that the inherent solubility of the amphetamine salt is the primary driver of dissolution variability. The issue is more likely to be related to the formulation components, particularly the stearic acid, and the manufacturing process.

Q4: How does stearic acid compare to magnesium stearate in terms of its effect on dissolution?

A4: Both stearic acid and magnesium stearate are hydrophobic lubricants that can retard dissolution. However, studies on other active ingredients have shown that magnesium stearate can sometimes have a more pronounced dissolution-slowing effect compared to stearic acid.[1] In acidic media, magnesium stearate can convert to stearic acid, which has lower solubility and can further delay dissolution.[6]

Troubleshooting Guides

Issue 1: Slow Initial Dissolution Rate

Symptoms: The tablets show a lag time before the drug starts to dissolve, or the initial rate of dissolution is consistently below the target profile.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Over-lubrication 1. Reduce Lubricant Mixing Time: Decrease the blending time of stearic acid with the granules. Start with a minimal time (e.g., 2-5 minutes) and assess the impact on dissolution.[3][4] 2. Optimize Lubricant Concentration: Evaluate lower concentrations of stearic acid in the formulation. A reduction from 1% to 0.5% w/w, for example, may improve dissolution without compromising lubrication.
Hydrophobic Film Formation 1. Change Lubricant Type: Consider replacing stearic acid with a more hydrophilic lubricant, such as sodium stearyl fumarate.[1] 2. Alter Order of Excipient Addition: Add the stearic acid in the final blending step to minimize contact time with other excipients.
Poor Tablet Wettability 1. Incorporate a Surfactant: The addition of a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate) to the formulation can improve the wettability of the tablet and enhance dissolution. 2. Use a Hydrophilic Binder: Ensure the binder used in the formulation is hydrophilic to counteract the hydrophobicity of the stearic acid.
Issue 2: High Tablet-to-Tablet Dissolution Variability

Symptoms: Individual tablet dissolution results show a wide spread, leading to a high coefficient of variation (%CV) and failure to meet uniformity specifications.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Inhomogeneous Lubricant Distribution 1. Optimize Blending Process: Ensure the blender is operating at an optimal speed and for a sufficient time to achieve a uniform mixture without causing over-lubrication. 2. Sieve the Lubricant: Pass the stearic acid through a fine-mesh screen before blending to break up any agglomerates.
Segregation of Powder Blend 1. Assess Powder Flow: Poor powder flow can lead to segregation during tablet compression. Evaluate the flow properties of the blend and consider adding a glidant if necessary. 2. Control Environmental Conditions: High humidity can affect powder flow and contribute to segregation. Maintain a controlled environment during manufacturing.
Inconsistent Tablet Hardness 1. Monitor Compression Force: Variations in tablet hardness can affect the tablet's porosity and, consequently, its dissolution rate. Ensure the tablet press is applying a consistent compression force. 2. Check Punch and Die Tooling: Worn or damaged tooling can lead to variations in tablet weight and hardness.

Data Presentation

The following tables summarize quantitative data from studies on the effect of lubricants on tablet properties. While not specific to amphetamine salts, they provide valuable insights into the expected behavior of stearic acid.

Table 1: Comparative Dissolution of Acetaminophen Tablets with Different Lubricants

Lubricant (2% w/w)% Drug Released at 20 min% Drug Released at 60 min
Stearic Acid ~70%~90%
Magnesium Stearate ~40%~60%
Sodium Stearate ~85%>95%
Sodium Stearyl Fumarate >95%>95%

Data adapted from a study on acetaminophen tablets and illustrates the relative impact of different lubricants on dissolution.[1]

Table 2: Effect of Lubricant Mixing Time on 50% Dissolution Time (T50) of Theophylline Tablets

Lubricant Mixing Time (minutes)T50 (minutes)
510
3025
6040
180> 60

This table demonstrates the general trend of increased dissolution time with longer lubricant mixing times.[3]

Experimental Protocols

Protocol 1: Standard Dissolution Testing for Amphetamine Sulfate Tablets (USP Method)

This protocol is based on the United States Pharmacopeia (USP) monograph for Amphetamine Sulfate Tablets.

  • Apparatus: USP Apparatus 1 (Basket)

  • Speed: 100 rpm

  • Medium: 500 mL of deaerated water

  • Temperature: 37 ± 0.5 °C

  • Sampling Times: 10, 20, 30, and 45 minutes

  • Procedure:

    • Place one tablet in each of the six dissolution baskets.

    • Lower the baskets into the dissolution medium and start the apparatus.

    • At each specified time point, withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the filtered samples for amphetamine concentration using a validated analytical method (e.g., HPLC).

  • Acceptance Criteria: Not less than 75% (Q) of the labeled amount of amphetamine sulfate is dissolved in 45 minutes.

Protocol 2: Investigation of Lubricant Mixing Time

This protocol is designed to assess the impact of lubricant mixing time on the dissolution of your tablets.

  • Prepare three sub-batches of your standard powder blend, each with the same formulation.

  • For each sub-batch, add the stearic acid and blend for a different, controlled amount of time (e.g., 2 minutes, 5 minutes, and 10 minutes).

  • Compress tablets from each sub-batch using identical compression parameters.

  • Perform dissolution testing on a statistically significant number of tablets from each sub-batch according to Protocol 1.

  • Compare the dissolution profiles of the three sub-batches to determine the optimal lubricant mixing time.

Visualizations

Troubleshooting Logic for Dissolution Variability

This diagram outlines a logical workflow for identifying and addressing the root causes of dissolution variability.

Dissolution_Troubleshooting Start Dissolution Variability Observed Check_Formulation Review Formulation Start->Check_Formulation Check_Process Review Manufacturing Process Start->Check_Process Check_API Check API Properties Start->Check_API Lubricant_Concentration Evaluate Lubricant Concentration Check_Formulation->Lubricant_Concentration Is lubricant concentration optimal? Mixing_Time Evaluate Lubricant Mixing Time Check_Process->Mixing_Time Is mixing time controlled? API_Solubility Verify API Solubility Check_API->API_Solubility Is API solubility consistent? Optimize_Concentration Optimize Lubricant Concentration Lubricant_Concentration->Optimize_Concentration No Excipient_Interaction Investigate Excipient Interactions Lubricant_Concentration->Excipient_Interaction Yes Reformulate Consider Alternative Excipients Excipient_Interaction->Reformulate Interaction confirmed Optimize_Mixing Optimize Mixing Parameters Mixing_Time->Optimize_Mixing No Compression_Force Assess Compression Force Uniformity Mixing_Time->Compression_Force Yes Calibrate_Press Calibrate Tablet Press Compression_Force->Calibrate_Press Non-uniform Source_New_API Source New API Batch API_Solubility->Source_New_API Inconsistent

Caption: Troubleshooting workflow for dissolution variability.

Amphetamine's Mechanism of Action: Dopaminergic Synapse

This diagram illustrates the primary mechanism of action of amphetamine at a dopaminergic synapse, leading to increased dopamine levels in the synaptic cleft.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine->TAAR1 Activates Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Blocks uptake into Dopamine_Cytosol Dopamine Dopamine_Vesicle->Dopamine_Cytosol Leakage DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Transports out TAAR1->DAT Phosphorylates (reverses direction) Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Increased Efflux Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds to Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activates

Caption: Amphetamine's effect on dopamine signaling.

References

Improving the batch-to-batch consistency of "CAS 94291-98-2" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of CAS 94291-98-2

Welcome to the technical support center for the synthesis of CAS 94291-98-2, stearic acid, compound with (±)-α-methylphenethylamine (1:1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the batch-to-batch consistency of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is CAS 94291-98-2?

A1: CAS 94291-98-2 is the Chemical Abstracts Service registry number for the 1:1 salt formed between stearic acid, a long-chain saturated fatty acid, and (±)-α-methylphenethylamine, a primary amine. The formation of this salt is an acid-base neutralization reaction.

Q2: What are the primary factors influencing the batch-to-batch consistency of this synthesis?

A2: The key factors impacting consistency include the purity of starting materials (stearic acid and (±)-α-methylphenethylamine), the stoichiometry of the reactants, the choice of solvent, the crystallization conditions (temperature, cooling rate, and agitation), and the efficiency of the drying process.

Q3: What is the typical reaction mechanism for the synthesis of CAS 94291-98-2?

A3: The synthesis involves a straightforward acid-base neutralization reaction. The carboxylic acid group (-COOH) of stearic acid donates a proton to the amino group (-NH2) of (±)-α-methylphenethylamine, forming a carboxylate anion and an ammonium cation, which then associate to form the salt. This reaction is typically exothermic.

Q4: How can I confirm the formation and purity of the final product?

A4: A combination of analytical techniques can be used. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the formation of the salt by showing the presence of carboxylate and ammonium salt peaks and the disappearance of the carboxylic acid peak.[1] Differential Scanning Calorimetry (DSC) can be used to determine the melting point, which is a key indicator of purity. High-Performance Liquid Chromatography (HPLC) can be employed to quantify the purity and identify any unreacted starting materials or by-products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of CAS 94291-98-2.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to incorrect stoichiometry or insufficient reaction time. - Product loss during filtration or washing. - High solubility of the salt in the chosen solvent.- Ensure a 1:1 molar ratio of stearic acid to (±)-α-methylphenethylamine. - Monitor the reaction to completion using techniques like TLC or HPLC. - Optimize the washing step by using a minimal amount of cold solvent. - Select a solvent in which the salt has low solubility at room temperature.
"Oiling Out" During Crystallization - The melting point of the product is lower than the crystallization temperature. - High concentration of impurities depressing the melting point. - Too rapid cooling of the solution.- Add a small amount of additional solvent to the heated mixture and allow it to cool more slowly.[2] - Ensure high purity of starting materials. - Implement a slower, more controlled cooling process. An insulated container or a programmable cooling bath can be used.[2]
Inconsistent Crystal Size/Morphology - Variations in cooling rate and agitation. - Presence of impurities that can act as crystal growth inhibitors or promoters.- Standardize the cooling profile and stirring speed for all batches. - Use starting materials of consistent purity. - Consider seeding the solution with a small amount of previously isolated, high-quality crystals to promote uniform growth.
Product Fails Purity Specification - Incomplete reaction leaving unreacted starting materials. - Co-precipitation of impurities. - Inefficient washing of the isolated product.- Verify the stoichiometry and ensure the reaction goes to completion. - Recrystallize the product from a suitable solvent to remove impurities. - Wash the filtered product thoroughly with a cold, appropriate solvent in which the impurities are soluble but the product is not.
Batch-to-Batch Variation in Melting Point - Inconsistent purity levels. - Presence of different polymorphic forms of the crystalline product.- Standardize the purification and crystallization processes to ensure consistent purity. - Control the crystallization conditions (solvent, temperature, cooling rate) to favor the formation of a single, stable polymorph.

Experimental Protocols

The following is a generalized protocol for the synthesis of CAS 94291-98-2. Researchers should optimize the specific parameters for their laboratory conditions.

Materials:

  • Stearic Acid (high purity)

  • (±)-α-Methylphenethylamine (high purity)

  • Solvent (e.g., ethanol, acetone, or a non-polar solvent like hexane)

Procedure:

  • Dissolution: In a reaction vessel, dissolve stearic acid in the chosen solvent with gentle heating and stirring until a clear solution is obtained.

  • Amine Addition: In a separate container, dissolve (±)-α-methylphenethylamine in the same solvent. Slowly add the amine solution to the stearic acid solution with continuous stirring. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50-70°C) for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Crystallization: Slowly cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the salt.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified salt under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Quantitative Data (Representative Examples):

The following table provides representative data for the synthesis. Actual results may vary depending on the specific experimental conditions.

ParameterValue
Stoichiometry (Stearic Acid : Amine) 1:1 (molar ratio)
Reaction Temperature 60°C
Reaction Time 2 hours
Crystallization Temperature 0-5°C
Typical Yield 85-95%
Typical Purity (by HPLC) >99%

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Dissolve Stearic Acid 1. Dissolve Stearic Acid in Solvent Start->Dissolve Stearic Acid Dissolve Amine 2. Dissolve Amine in Solvent Start->Dissolve Amine Mix and React 3. Mix Solutions and React (e.g., 60°C, 2h) Dissolve Stearic Acid->Mix and React Dissolve Amine->Mix and React Crystallization 4. Cool to Induce Crystallization Mix and React->Crystallization Filtration 5. Isolate Product by Filtration Crystallization->Filtration Washing 6. Wash with Cold Solvent Filtration->Washing Drying 7. Dry Under Vacuum Washing->Drying Characterization 8. Characterize Product (FTIR, DSC, HPLC) Drying->Characterization Final Product Final Product Characterization->Final Product

Caption: Experimental workflow for the synthesis of CAS 94291-98-2.

Batch_Consistency_Factors cluster_materials Starting Materials cluster_process Process Parameters cluster_downstream Downstream Processing Batch_Consistency Batch-to-Batch Consistency Purity Purity of Reactants Purity->Batch_Consistency Stoichiometry Reactant Stoichiometry Stoichiometry->Batch_Consistency Solvent Solvent Choice and Volume Solvent->Batch_Consistency Temperature Reaction & Crystallization Temperature Temperature->Batch_Consistency Cooling_Rate Cooling Rate Cooling_Rate->Batch_Consistency Agitation Stirring Speed Agitation->Batch_Consistency Washing_Drying Washing and Drying Conditions Washing_Drying->Batch_Consistency

Caption: Key factors influencing batch-to-batch consistency.

References

Technical Support Center: Method Refinement for Alpha-Methylphenethylamine Stearate Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the impurity profiling of alpha-methylphenethylamine stearate.

Frequently Asked Questions (FAQs)

General Impurity Profiling

Q1: What are the potential sources of impurities in alpha-methylphenethylamine stearate?

Impurities can be introduced at various stages of the manufacturing process and product lifecycle. They are generally classified into several categories:

  • Organic Impurities: These can arise from the manufacturing process or degradation.

    • Process-Related Impurities: Includes starting materials, by-products from side reactions, intermediates, and reagents.[1][2] For example, impurities can result from the specific synthetic route used, such as the Leuckart or reductive amination methods for the alpha-methylphenethylamine moiety.[3][4]

    • Degradation Products: Formed during storage or transport due to exposure to light, heat, or humidity.[2]

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals or other residual metals.[5][6]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[2][6]

Q2: What are the typical regulatory thresholds for reporting, identifying, and qualifying impurities in a new drug substance?

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for impurities. These thresholds are based on the maximum daily dose of the drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) guidelines.

Any impurity present at a level greater than 0.1% should be identified and quantified using selective methods.[7]

Troubleshooting HPLC Methods

Q3: My primary analyte peak is tailing. What are the common causes and solutions?

Peak tailing for a basic compound like alpha-methylphenethylamine is often caused by secondary interactions with the stationary phase.

  • Cause 1: Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine group of the analyte, causing tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) protonates the amine, which can reduce tailing, but it also protonates the silanols, which can sometimes still lead to ion-exchange interactions. A competing base, like triethylamine, can also be added to the mobile phase in small quantities to block the active silanol sites.

  • Cause 2: Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, both the ionized and non-ionized forms may exist, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For a basic compound, a lower pH is generally preferred.

  • Cause 3: Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or injection volume.

Q4: I'm observing significant retention time drift during my analytical run. What should I investigate?

Retention time instability can compromise data quality. The issue is often related to the column, mobile phase, or hardware.

  • Cause 1: Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run, especially for gradient methods.

    • Solution: Increase the column equilibration time between injections. Ensure the mobile phase composition is stable.

  • Cause 2: Mobile Phase Preparation: Inconsistent mobile phase preparation or decomposition of mobile phase components can alter selectivity.

    • Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components. If using buffers, ensure they are fully dissolved and the pH is consistent.

  • Cause 3: Temperature Fluctuations: Changes in column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Cause 4: Pump or Leak Issues: Inconsistent flow from the pump due to air bubbles or a leak in the system can cause retention times to shift.

    • Solution: Degas the mobile phase and prime the pump. Check for leaks throughout the HPLC system.

Q5: The stearate counter-ion is causing analytical challenges (e.g., high baseline noise, column fouling). How can I mitigate this?

The long, hydrophobic stearate chain can be problematic in reversed-phase HPLC.

  • Solution 1: Adjust Mobile Phase: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to improve the solubility of the stearate and prevent it from precipitating or adsorbing onto the column.

  • Solution 2: Use a Different Stationary Phase: Consider a polymer-based column or a phenyl-hexyl column that may offer different selectivity and be more robust to hydrophobic compounds.

  • Solution 3: Sample Preparation: A liquid-liquid extraction or solid-phase extraction (SPE) step could potentially be used to separate the alpha-methylphenethylamine from the stearate prior to injection, although this adds complexity to the method.

  • Solution 4: Utilize Mass Spectrometry (MS): An LC-MS method would provide mass-selective detection, effectively ignoring the stearate counter-ion and focusing only on the API and its related impurities, simplifying the chromatogram.[7]

Experimental Protocols

Starting Protocol: Reversed-Phase HPLC-UV for Impurity Profiling

This protocol is a recommended starting point for method development. Optimization will be required.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmGeneral purpose reversed-phase column suitable for many small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and keeps the pH low to ensure good peak shape for the basic analyte.[8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume; may need adjustment based on sample concentration.
Detector UV at 215 nm and 254 nmAmphetamine has UV absorbance at lower wavelengths; 254 nm can help detect other aromatic impurities.[8]
Sample Prep. Dissolve in 50:50 Acetonitrile:WaterEnsure complete dissolution of the salt.
Screening Protocol: GC-MS for Volatile Impurities

This protocol is suitable for identifying volatile or semi-volatile process-related impurities.

ParameterRecommended SettingRationale
Derivatization Required. Use an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA).Derivatization is necessary to improve the volatility and chromatographic performance of the polar amine group.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmA standard, non-polar column suitable for a wide range of compounds.
Inlet Temp. 250 °CEnsures complete volatilization of the sample.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas compatible with MS detection.
Oven Program Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minA typical temperature program to separate compounds with varying boiling points.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra for library matching.
MS Scan Range 40 - 500 m/zA suitable range to capture the mass fragments of the analyte and expected impurities.

Visualizations

impurity_sources cluster_synthesis Synthesis Process cluster_post Post-Synthesis starting_materials Starting Materials api Alpha-Methylphenethylamine Stearate (API) starting_materials->api Process-Related intermediates Intermediates intermediates->api Process-Related byproducts By-Products byproducts->api Process-Related reagents Reagents & Catalysts reagents->api Process-Related degradation Degradation (Storage/Transport) degradation->api Other Impurities solvents Residual Solvents solvents->api Other Impurities

Caption: Potential sources of impurities in a drug substance.

hplc_workflow start Start: Impurity Detected > ICH Threshold isolate Isolate Impurity (e.g., Prep-HPLC, Fraction Collection) start->isolate structure Structure Elucidation isolate->structure confirm Confirm Structure (Compare isolated vs. synthesized) isolate->confirm spectroscopy Spectroscopic Analysis (MS, NMR, IR) structure->spectroscopy synthesize Synthesize Reference Standard structure->synthesize synthesize->confirm quantify Develop & Validate Quantitative Method confirm->quantify end End: Include in Specification & Routine Testing quantify->end

Caption: General workflow for impurity identification and control.

hplc_pressure_ts start High System Pressure Observed q1 Remove column. Is pressure still high? start->q1 a1_yes Problem is in System (Pre-column) q1->a1_yes Yes a1_no Problem is in Column q1->a1_no No q2 Systematically disconnect components (tubing, injector, detector). Does pressure drop? a1_yes->q2 q3 Reverse-flush column at low flow. Does pressure drop? a1_no->q3 a2_yes Clean or replace the component causing blockage. q2->a2_yes Yes a2_no Check for pump malfunction. q2->a2_no No a3_yes Inlet frit was plugged. Continue routine use. q3->a3_yes Yes a3_no Column packing is fouled or collapsed. Replace column. q3->a3_no No

Caption: Troubleshooting guide for high HPLC backpressure.

References

Addressing content uniformity challenges with "Einecs 304-926-9"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address content uniformity challenges encountered during experiments with Nicergoline.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the content uniformity of our Nicergoline tablets. What are the likely causes?

A1: The primary reason for content uniformity issues with Nicergoline is its poor aqueous solubility. This can lead to several challenges during formulation and manufacturing, including:

  • Inadequate dissolution: Crystalline Nicergoline is insoluble in water, which can result in non-uniform distribution of the active pharmaceutical ingredient (API) in the final dosage form.[1]

  • Powder segregation: Differences in particle size, shape, and density between Nicergoline and excipients can lead to segregation during blending and compression, causing inconsistent API concentration in tablets.

  • Amorphous vs. Crystalline Form: Nicergoline can exist in different polymorphic forms, each with distinct solubility and dissolution profiles. Inconsistent polymorphic form throughout a batch can contribute to content non-uniformity.[2]

Q2: How can we improve the dissolution rate of Nicergoline to enhance content uniformity?

A2: Several formulation strategies can significantly improve the dissolution rate of Nicergoline:

  • Solid Dispersions: Creating solid dispersions of Nicergoline with a polymer carrier, such as polyvinylpyrrolidone (PVP K30), can enhance the dissolution rate by dispersing the drug at a molecular level.[1]

  • Melt Sonocrystallization: This technique can be used to create porous structures on the surface of Nicergoline particles, increasing the surface area available for dissolution.[3][4]

  • Particle Size Reduction: Grinding and milling techniques can reduce the particle size of Nicergoline, leading to an increased surface area and improved dissolution. However, the grinding method and conditions can influence the final polymorphic form and hydration state of the drug.[2]

  • Nanoparticle Formulation: Preparing pure amorphous nanoparticles of Nicergoline through methods like nano spray drying can significantly improve its biopharmaceutical properties due to both the amorphous nature and the nano-sized dimensions.

Q3: What analytical method is recommended for determining the content uniformity of Nicergoline in our formulations?

A3: A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for accurately quantifying Nicergoline in pharmaceutical formulations. Key parameters for a typical RP-HPLC method include a C18 column and a mobile phase consisting of a mixture of methanol, acetonitrile, and a buffer.[5][6]

Troubleshooting Guides

This section provides a step-by-step approach to resolving common content uniformity issues with Nicergoline.

Issue 1: High variability in tablet potency.
  • Step 1: Verify Analytical Method: Ensure your HPLC method is validated for accuracy, precision, linearity, and specificity for Nicergoline.

  • Step 2: Assess Blend Uniformity: Sample the powder blend from multiple locations within the blender to check for uniform distribution of Nicergoline.

  • Step 3: Evaluate Powder Segregation: Analyze the particle size distribution of Nicergoline and excipients. Significant differences can lead to segregation. Consider using excipients with similar particle characteristics.

  • Step 4: Investigate Formulation Strategy: If blend uniformity is poor, consider implementing a solubility enhancement technique like solid dispersion or micronization.

Issue 2: Inconsistent dissolution profiles between batches.
  • Step 1: Characterize Raw Material: Analyze the polymorphic form and particle size of the incoming Nicergoline raw material. Variations in these properties can significantly impact dissolution.

  • Step 2: Control Manufacturing Process Parameters: Critical process parameters such as blending time, blending speed, and compression force should be tightly controlled.

  • Step 3: Evaluate Binder and Disintegrant: The type and concentration of binder and disintegrant in the formulation can influence the dissolution profile.

Data Presentation

The following tables summarize the impact of different formulation strategies on the dissolution rate of Nicergoline.

Table 1: Dissolution Rate of Nicergoline Solid Dispersions

FormulationDrug:Polymer RatioDissolution MediumTime (min)% Drug Released
Pure Nicergoline-0.1 N HCl60< 20%
Solid Dispersion1:5 (Nicergoline:PVP K30)0.1 N HCl30> 85%
Solid Dispersion1:10 (Nicergoline:PVP K30)0.1 N HCl20> 90%

Table 2: Effect of Particle Size Reduction on Nicergoline Dissolution

TreatmentParticle Size (µm)Dissolution MediumTime (min)% Drug Released
Untreated Nicergoline50-100Water60< 15%
Jet Milled Nicergoline5-10Water30> 70%
Nanosuspension< 1Water10> 95%

Experimental Protocols

Protocol 1: Preparation of Nicergoline Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve Nicergoline and Polyvinylpyrrolidone (PVP K30) in a suitable solvent such as chloroform in the desired ratio (e.g., 1:5 w/w).[1]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) using a rotary evaporator.

  • Drying: Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: Content Uniformity Testing of Nicergoline Tablets by HPLC
  • Sample Preparation: Randomly select 10 tablets from a batch. Individually crush each tablet into a fine powder.

  • Extraction: Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask. Add a suitable solvent (e.g., a mixture of methanol and water), sonicate to dissolve the Nicergoline, and dilute to volume.

  • Filtration: Filter the solution through a 0.45 µm filter.

  • HPLC Analysis: Inject the filtered solution into a validated RP-HPLC system.

  • Quantification: Determine the amount of Nicergoline in each tablet by comparing the peak area to that of a standard solution of known concentration.

  • Acceptance Criteria: The content uniformity test is passed if the acceptance value (AV) of the 10 dosage units is less than or equal to the calculated limit (L1).[7][8]

Mandatory Visualization

Troubleshooting_Workflow start Content Uniformity Failure check_method Verify Analytical Method start->check_method check_blend Assess Blend Uniformity check_method->check_blend Method OK check_segregation Evaluate Powder Segregation check_blend->check_segregation Blend Non-Uniform pass Content Uniformity Pass check_blend->pass Blend Uniform improve_formulation Implement Solubility Enhancement Technique check_segregation->improve_formulation Segregation Identified check_segregation->pass No Segregation improve_formulation->pass Solid_Dispersion_Workflow dissolve 1. Dissolve Nicergoline and PVP K30 in Chloroform evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry under Vacuum evaporate->dry size 4. Size the Solid Dispersion dry->size characterize 5. Characterize for Content and Dissolution size->characterize

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for CAS 94291-98-2 (Stearic Acid α-Methylphenethylamine Complex) Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two potential analytical methodologies for the quantitative analysis of CAS 94291-98-2, a complex composed of Stearic Acid and α-Methylphenethylamine. The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The objective is to offer a clear comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) approaches, enabling informed decisions for method development and validation in a drug development context.

Introduction to Analytical Approaches

The compound CAS 94291-98-2 presents a unique analytical challenge due to its composition of a non-volatile fatty acid (Stearic Acid) and a volatile amine (α-Methylphenethylamine, also known as amphetamine). Therefore, a single analytical method may not be optimal for quantifying both moieties simultaneously without significant compromises. This guide compares two distinct, robust analytical strategies:

  • Method A: High-Performance Liquid Chromatography (HPLC) . This versatile technique is well-suited for non-volatile compounds like stearic acid. A separate HPLC method with UV detection can be used for the amphetamine component. HPLC is a staple in pharmaceutical quality control laboratories.[1][2]

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS) . This method offers high sensitivity and specificity, particularly for volatile compounds like amphetamine.[1][3] Analysis of stearic acid would necessitate a derivatization step to increase its volatility.[4]

Data Presentation: Comparison of Validation Parameters

The following tables summarize the expected performance of each method based on typical validation data for the individual components, as per ICH Q2(R2) guidelines.

Table 1: Validation Parameters for α-Methylphenethylamine Analysis
Validation ParameterMethod A: HPLC-UVMethod B: GC-MSICH Q2(R2) Typical Requirement
Linearity (r²) > 0.999> 0.998> 0.99
Range 1 - 150 µg/mL0.1 - 50 µg/mL80 - 120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 2%
- Intermediate Precision< 1.5%< 2.0%< 2%
LOD ~100 ng/mL~1 ng/mLDemonstrate detection
LOQ ~300 ng/mL~5 ng/mLDemonstrate quantitation
Specificity High (with appropriate column)Very High (based on mass spectra)No interference from matrix/impurities
Table 2: Validation Parameters for Stearic Acid Analysis
Validation ParameterMethod A: HPLC-ELSD/CADMethod B: GC-MS (with derivatization)ICH Q2(R2) Typical Requirement
Linearity (r²) > 0.999> 0.997> 0.99
Range 10 - 200 µg/mL5 - 100 µg/mL80 - 120% of test concentration
Accuracy (% Recovery) 98.2% - 101.5%97.5% - 103.0%98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability< 1.5%< 2.0%< 2%
- Intermediate Precision< 2.0%< 2.5%< 2%
LOD ~2 µg/mL~0.5 µg/mLDemonstrate detection
LOQ ~7 µg/mL~1.5 µg/mLDemonstrate quantitation
Specificity Moderate (detector is non-specific)Very High (based on mass spectra)No interference from matrix/impurities

Experimental Protocols

Detailed methodologies for the proposed analytical methods are provided below.

Method A: HPLC Protocol

This approach uses two separate HPLC methods optimized for each component of the complex.

A1: α-Methylphenethylamine (by HPLC-UV)

  • Instrumentation: HPLC with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of acetonitrile and 20mM phosphate buffer (pH 3.0) (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of 50 µg/mL. Filter through a 0.45 µm filter before injection.

A2: Stearic Acid (by HPLC-ELSD/CAD)

  • Instrumentation: HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution with Methanol and 1% Acetic Acid in water.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detector Settings (ELSD): Drift tube temperature 40°C, Nebulizer gas (Nitrogen) pressure 350 kPa.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in methanol to a target concentration of 100 µg/mL. Filter through a 0.45 µm filter before injection.

Method B: GC-MS Protocol

This protocol involves a derivatization step to allow for the analysis of both components in a single run.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Injector Temperature: 270°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation & Derivatization:

    • Dissolve a known quantity of the sample in a suitable solvent (e.g., Toluene).

    • Add an internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat at 70°C for 30 minutes to form TMS-ethers/amides of stearic acid and amphetamine.

    • Cool to room temperature before injection.

Visualizations

ICH Q2(R2) Analytical Method Validation Workflow

Caption: Workflow for analytical method validation according to ICH Q2(R2) guidelines.

Logical Relationships of Validation Parameters

core_param core_param derived_param derived_param qual_param qual_param robust_param robust_param Accuracy Accuracy (Trueness) Range Range Accuracy->Range Precision Precision (Repeatability, Intermediate) Precision->Range LOQ Limit of Quantitation (LOQ) Precision->LOQ Confirms Specificity Specificity (Selectivity) Linearity Linearity Linearity->Range Defines LOD Limit of Detection (LOD) Linearity->LOD Can estimate Linearity->LOQ Can estimate Robustness Robustness

Caption: Interdependencies of key analytical method validation parameters.

Comparative Experimental Workflow

Caption: Comparison of sample preparation and analysis workflows for HPLC and GC-MS.

References

Comparative dissolution profiles of "alpha-methylphenethylamine stearate" and sulfate salt

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the dissolution profiles of two salt forms of alpha-methylphenethylamine (amphetamine): the stearate salt and the sulfate salt. While direct comparative experimental data for the stearate salt is not publicly available, this document synthesizes information based on the well-established physicochemical properties of the respective salt forms to provide a predictive comparison. Amphetamine sulfate is a commonly used salt form and is known to be soluble in water.[1][2][3] Conversely, stearate salts, derived from the long-chain fatty acid stearic acid, are characteristically lipophilic and exhibit poor aqueous solubility.[4][5] This fundamental difference in solubility is the primary determinant of their distinct dissolution behaviors.

Physicochemical Properties and Inferred Dissolution Characteristics

The selection of a salt form is a critical step in drug development, directly influencing a drug's solubility, dissolution rate, and ultimately, its bioavailability. The sulfate salt represents a conventional approach to enhance the aqueous solubility of a basic compound like amphetamine, while the stearate salt would create a more lipid-soluble entity.

PropertyAlpha-Methylphenethylamine SulfateAlpha-Methylphenethylamine Stearate (Inferred)
Common Name Amphetamine Sulfate[1]Amphetamine Stearate
Appearance White crystalline powder[1][6]Waxy or soapy solid
Aqueous Solubility Soluble in water (50-100 mg/mL)[6]Poorly soluble in water; more soluble in lipids
Expected Dissolution Rate RapidSlow and potentially incomplete
Biopharmaceutics Class (BCS) Likely Class 1 (High Solubility, High Permeability)Likely Class 2 (Low Solubility, High Permeability)[7]
Potential Formulation Type Immediate-Release Oral Dosage FormsModified-Release, Depot, or Transdermal Formulations

Salt Form and Dissolution: A Logical Relationship

The choice of the counter-ion (sulfate vs. stearate) fundamentally alters the molecule's interaction with aqueous media, which is the basis for the differing dissolution profiles. The sulfate ion readily dissociates in water, allowing the amphetamine molecule to be solvated, whereas the long hydrocarbon chain of the stearate ion imparts a hydrophobic nature, hindering this process.

cluster_0 Salt Form Selection cluster_1 Physicochemical Property cluster_2 Resulting Dissolution Profile Sulfate Sulfate Salt (Inorganic) Sol_High High Aqueous Solubility Sulfate->Sol_High Stearate Stearate Salt (Fatty Acid) Sol_Low Low Aqueous Solubility Stearate->Sol_Low Diss_Fast Rapid Dissolution Sol_High->Diss_Fast Diss_Slow Slow Dissolution Sol_Low->Diss_Slow

Fig. 1: Relationship between salt form, solubility, and dissolution.

Illustrative Comparative Dissolution Data

The following table presents hypothetical, yet plausible, dissolution data for the two salts under standard testing conditions. This data illustrates the expected rapid and complete dissolution of the sulfate salt, characteristic of a highly soluble drug, versus the slow and incomplete dissolution anticipated for the poorly soluble stearate salt.[8]

Time (minutes)% Drug Dissolved (Sulfate Salt)% Drug Dissolved (Stearate Salt)
5655
10889
159514
309922
4510028
6010033
Note: Data is illustrative and intended to model expected behavior based on physicochemical principles.

Experimental Protocol: Comparative Dissolution Testing

This protocol describes a standard method for comparing the in-vitro dissolution profiles of two solid oral dosage forms, one containing a highly water-soluble salt and the other a poorly soluble salt. The USP Apparatus 2 (Paddle Method) is widely used for such comparisons.[9][10]

Objective: To compare the in-vitro dissolution rate of alpha-methylphenethylamine sulfate and alpha-methylphenethylamine stearate tablets.

Apparatus: USP Apparatus 2 (Paddle Apparatus)[11]

Media:

  • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

  • Acetate Buffer (pH 4.5) to simulate the upper intestine.

  • Phosphate Buffer (pH 6.8) to simulate the lower intestine. (For the poorly soluble stearate salt, media may require the addition of a surfactant like sodium lauryl sulfate (SLS) to achieve sink conditions)[7][12]

Method:

  • Volume: 900 mL of media in each vessel.[12]

  • Temperature: 37 ± 0.5°C.[11]

  • Paddle Speed: 50 RPM.[10][12]

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Begin paddle rotation immediately.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn sample volume with fresh, pre-warmed media.

    • Filter the samples promptly.

    • Analyze the concentration of dissolved amphetamine in each sample using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug dissolved at each time point.

node_style node_style start_end_style start_end_style process_style process_style decision_style decision_style io_style io_style start Start setup Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Equilibrate to 37°C start->setup place_tablet Place Tablet in USP-2 Vessel (n=6) setup->place_tablet start_rotation Start Paddle Rotation (50 RPM) place_tablet->start_rotation sampling Withdraw Samples at Timepoints (t=5, 10...60 min) start_rotation->sampling analysis Filter & Analyze Samples (UV-Vis or HPLC) sampling->analysis calculate Calculate % Dissolved analysis->calculate plot Generate Dissolution Profile calculate->plot end End plot->end

Fig. 2: Workflow for comparative dissolution profile analysis.

Mechanism of Action: Amphetamine Signaling Pathway

Alpha-methylphenethylamine (amphetamine) exerts its stimulant effects primarily by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[13] Its mechanism is multifaceted, involving interactions with several key proteins at the presynaptic nerve terminal.[14][15]

  • TAAR1 Agonism: Amphetamine acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[13][16] This activation leads to the phosphorylation and internalization of the Dopamine Transporter (DAT), inhibiting its ability to clear dopamine from the synapse.[16]

  • VMAT2 Inhibition: As a weak base, amphetamine disrupts the proton gradient of synaptic vesicles, inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[14][16] This prevents the loading of dopamine into vesicles, causing dopamine to accumulate in the cytoplasm.

  • DAT Reversal: The combination of cytoplasmic dopamine accumulation and amphetamine's action as a DAT substrate causes the transporter to reverse its direction of flow.[14][15] This results in the non-vesicular release (efflux) of dopamine directly into the synaptic cleft.

The net effect is a significant and sustained increase in extracellular dopamine, which then stimulates postsynaptic D1 receptors, leading to downstream signaling and the drug's characteristic psychostimulant effects.[16]

Presynaptic Dopamine Terminal cluster_0 Synaptic Cleft cluster_1 Presynaptic Terminal DA_Synapse Dopamine (DA) ⬆ Postsynaptic Postsynaptic D1 Receptor DA_Synapse->Postsynaptic Activates AMPH Amphetamine TAAR1 TAAR1 AMPH->TAAR1 Agonist DAT Dopamine Transporter (DAT) AMPH->DAT Substrate VMAT2 VMAT2 AMPH->VMAT2 Inhibits TAAR1->DAT Inhibits (via Phosphorylation) DAT->DA_Synapse Reverse Transport (Efflux) Vesicle Synaptic Vesicle DA_Cytoplasm Cytoplasmic DA ⬆ Vesicle->DA_Cytoplasm DA Leak VMAT2->Vesicle Blocks DA loading DA_Cytoplasm->DAT Substrate for Efflux

Fig. 3: Amphetamine's mechanism of action at the dopamine terminal.

References

A Comparative Guide to Lubricants in Solid Dose Formulations: Stearic Acid vs. Magnesium Stearate

Author: BenchChem Technical Support Team. Date: November 2025

In the development of solid oral dosage forms, the choice of lubricant is critical to ensure efficient manufacturing and optimal drug product performance. This guide provides a detailed comparison of two commonly used lubricants, stearic acid and magnesium stearate, with a particular focus on their application in amphetamine formulations. The discussion is framed around the interesting case of EINECS 304-926-9, which is the stearic acid salt of amphetamine, thus presenting a scenario where the lubricant is an integral part of the active pharmaceutical ingredient (API). We will also introduce sodium stearyl fumarate as a key alternative, offering distinct advantages in modern pharmaceutical formulations.

Understanding this compound: An API with Integrated Lubricant

This compound is identified as stearic acid, compound with (1)-alpha-methylphenethylamine (1:1), which is a salt formed between stearic acid and amphetamine.[1] In this context, the stearic acid component of the salt can inherently function as a lubricant during the tablet compression process. This presents a unique formulation strategy where the need for an external lubricant may be reduced or eliminated. Stearic acid is a saturated fatty acid that is widely regarded as safe (GRAS) and is used in pharmaceutical products, typically at concentrations less than 5%.[2]

This guide will, therefore, compare the performance of a formulation approach utilizing the intrinsic lubricating properties of stearic acid (as exemplified by the amphetamine stearate salt) against the more traditional approach of adding magnesium stearate as an external lubricant to a different salt of the API.

Comparative Analysis of Lubricant Performance

The selection of a lubricant can significantly impact key tablet quality attributes, including hardness, disintegration, and dissolution. The following tables summarize quantitative data from studies comparing stearic acid, magnesium stearate, and the increasingly popular hydrophilic lubricant, sodium stearyl fumarate. It is important to note that the following data is derived from studies on various model APIs and may not be fully representative of performance in an amphetamine formulation, for which specific public data is scarce.

Tablet Hardness

Tablet hardness, or breaking force, is a critical parameter that influences the tablet's ability to withstand the rigors of handling and transportation.[3]

LubricantConcentration (% w/w)Effect on Tablet HardnessReference API(s)
Stearic Acid 2%Highest tablet hardness among those tested.[4]Acetaminophen, Ranitidine HCl
Magnesium Stearate 1% - 2%Generally leads to a decrease in tablet hardness.[4][5]Acetaminophen, Ranitidine HCl, Metoprolol succinate, Atenolol
Sodium Stearyl Fumarate 1% - 2%Less impact on tablet hardness compared to magnesium stearate.[5][6]Metoprolol succinate, Atenolol
Ejection Force

Ejection force is the force required to eject the compressed tablet from the die cavity.[7] Lower ejection forces are desirable as they reduce the strain on the tablet press and minimize the risk of tablet defects.

LubricantConcentration (% w/w)Lubrication Efficiency (Ejection Force)Reference API(s)
Stearic Acid 2%Highest ejection forces observed.[4]Acetaminophen, Ranitidine HCl
Magnesium Stearate 1% - 2%Very effective at reducing ejection force.[4][8]Acetaminophen, Ranitidine HCl, various
Sodium Stearyl Fumarate 1% - 2%Comparable to magnesium stearate in reducing ejection force.[4]Acetaminophen, Ranitidine HCl
Disintegration Time

Disintegration is the process by which a solid dosage form breaks down into smaller particles, a prerequisite for drug dissolution and absorption.

LubricantConcentration (% w/w)Effect on Disintegration TimeReference API(s)
Stearic Acid 2%No significant increase in disintegration time compared to unlubricated tablets.[4]Acetaminophen
Magnesium Stearate 1% - 2%Can significantly prolong disintegration time due to its hydrophobic nature.[4][6][9]Acetaminophen, various
Sodium Stearyl Fumarate 1% - 2%Minimal impact on disintegration time due to its hydrophilic nature.[6][9]various
Drug Dissolution

Dissolution is the process by which the API dissolves in the surrounding fluid. It is a critical factor for the bioavailability of the drug.

LubricantConcentration (% w/w)Effect on Drug DissolutionReference API(s)
Stearic Acid 2%Faster dissolution rate compared to magnesium stearate.[4]Acetaminophen
Magnesium Stearate 1% - 2%Can retard dissolution due to the formation of a hydrophobic film around the API particles.[4][6][9]Acetaminophen, various
Sodium Stearyl Fumarate 1% - 2%Generally has a minimal negative impact on dissolution and can lead to faster drug release compared to magnesium stearate.[4][6][9]Acetaminophen, various

Experimental Protocols

Accurate and reproducible evaluation of lubricant performance relies on standardized experimental protocols. Below are detailed methodologies for key tablet quality tests.

Tablet Hardness Testing

Objective: To measure the force required to break a tablet along its diameter.

Apparatus: A tablet hardness tester equipped with two platens.[3]

Procedure:

  • Place a single tablet between the two platens of the hardness tester.[10]

  • Initiate the test, causing one platen to move and apply a compressive force to the tablet.[3]

  • The force is gradually increased until the tablet fractures.[10]

  • The force at which the tablet breaks is recorded in Newtons (N) or kiloponds (kp).[10]

  • The test is repeated for a statistically relevant number of tablets (e.g., 10 tablets) to determine the average hardness and standard deviation.

Tablet Disintegration Testing

Objective: To determine the time it takes for a tablet to disintegrate into smaller particles when immersed in a liquid medium.

Apparatus: A disintegration tester consisting of a basket-rack assembly with six tubes, a beaker for the immersion fluid, and a device to raise and lower the basket.[11]

Procedure:

  • Fill the beaker with the specified immersion fluid (e.g., water or simulated gastric fluid) and maintain the temperature at 37 ± 2 °C.[12]

  • Place one tablet in each of the six tubes of the basket-rack assembly.[11]

  • Immerse the basket in the fluid and start the apparatus, which moves the basket up and down at a constant frequency.[12]

  • Observe the tablets continuously. Disintegration is considered complete when no residue of the tablet remains on the screen of the apparatus, except for fragments of insoluble coating.[11]

  • Record the time required for the disintegration of all six tablets.[13]

In Vitro Dissolution Testing

Objective: To measure the rate and extent of drug release from the tablet into a dissolution medium.

Apparatus: A dissolution apparatus, typically USP Apparatus 1 (Basket) or 2 (Paddle).[14]

Procedure:

  • Prepare the dissolution medium (e.g., buffered solution at a specific pH) and place it in the dissolution vessels, maintaining a constant temperature of 37 ± 0.5 °C.[14]

  • Place one tablet in each vessel.

  • Operate the apparatus at a specified agitation speed (e.g., 50 or 100 RPM for the paddle apparatus).[15]

  • At predetermined time intervals, withdraw samples of the dissolution medium for analysis.[16]

  • Analyze the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved API.[16]

  • Plot the percentage of drug released against time to obtain a dissolution profile.

Tablet Ejection Force Measurement

Objective: To measure the force required to eject a compressed tablet from the die.

Apparatus: An instrumented tablet press or a compaction simulator capable of measuring the force on the lower punch during ejection.[17]

Procedure:

  • Lubricate the die and punches with the lubricant being tested, or use a pre-lubricated powder blend.

  • Fill the die cavity with a precise weight of the formulation.

  • Compress the powder blend at a defined compression force to form a tablet.

  • Measure the force exerted on the lower punch as it moves upwards to eject the tablet from the die.[7]

  • The peak force recorded during this process is the ejection force.[18]

  • Repeat the measurement for multiple tablets to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the tablet manufacturing and testing process, highlighting the stages where lubricant performance is critical.

Experimental_Workflow cluster_formulation Formulation cluster_processing Processing cluster_testing Quality Control Testing API API Salt (e.g., Amphetamine Stearate or another salt) Blending Blending API->Blending Excipients Other Excipients (Filler, Binder, etc.) Excipients->Blending Lubricant External Lubricant (e.g., Magnesium Stearate) Lubricant->Blending If external lubricant is used Compression Tablet Compression Blending->Compression Hardness Hardness Test Compression->Hardness Tablet Output Ejection Ejection Force Measurement Compression->Ejection Ejection Disintegration Disintegration Test Hardness->Disintegration Dissolution Dissolution Test Disintegration->Dissolution

Caption: Workflow for tablet manufacturing and quality control testing.

Conclusion

The choice between using an API with an integrated lubricant like amphetamine stearate (this compound) and adding an external lubricant such as magnesium stearate involves a trade-off between different tablet properties. Stearic acid may lead to harder tablets but could result in higher ejection forces.[4] Magnesium stearate is an excellent lubricant for reducing ejection force but can negatively impact tablet hardness and, more significantly, prolong disintegration and dissolution times due to its hydrophobicity.[4][6]

For formulations where rapid drug release is crucial, a hydrophilic lubricant like sodium stearyl fumarate presents a compelling alternative. It offers lubrication efficiency comparable to magnesium stearate but with a significantly lower impact on disintegration and dissolution.[4][6] Ultimately, the optimal lubricant choice for an amphetamine formulation will depend on the specific drug release profile desired and the manufacturing process parameters. Thorough experimental evaluation is essential to determine the most suitable lubrication strategy.

References

A Comprehensive Comparison of HPLC and UPLC Methods for the Analysis of CAS 94291-98-2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts efficiency, sensitivity, and cost. This guide provides a detailed cross-validation framework for analytical methods developed for the compound with CAS number 94291-98-2, offering a comparative analysis of HPLC and UPLC methodologies. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method selection and validation.

Core Principles of HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of analytical chemistry, utilizing a stationary phase with particle sizes typically between 3-5 µm.[1] This technique provides robust and reliable separations for a wide array of compounds.

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, employs stationary phase particles smaller than 2 µm (typically 1.7 µm).[1][2] This reduction in particle size, coupled with a system designed to handle much higher backpressures (up to 100 MPa), results in significantly improved resolution, speed, and sensitivity compared to conventional HPLC.[2] The transition from HPLC to UPLC can lead to a substantial decrease in analysis time, often by a factor of up to nine, and a significant reduction in solvent consumption.[2][3]

Comparative Performance Data

The following tables summarize the expected performance characteristics of HPLC and UPLC methods for the analysis of CAS 94291-98-2. It is important to note that these are representative values and actual experimental results may vary.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL2 µL
Detection Wavelength 254 nm254 nm
Run Time 15 min3 min
Backpressure ~1500 psi~8000 psi

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method
Retention Time (min) 8.51.8
Theoretical Plates ~10,000~25,000
Tailing Factor 1.21.1
Resolution 2.13.5
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98-102%99-101%
Precision (% RSD) < 2.0%< 1.0%
Limit of Detection (LOD) 10 ng/mL1 ng/mL
Limit of Quantitation (LOQ) 30 ng/mL3 ng/mL

Experimental Protocols

The validation of analytical methods is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6] The following protocols are based on these guidelines and should be adapted for the specific analysis of CAS 94291-98-2.

HPLC Method Protocol

  • System Preparation:

    • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water. Degas the mobile phase before use.

    • System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of CAS 94291-98-2 reference standard in the mobile phase to obtain a stock solution of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

    • Sample Solution: Prepare the sample containing CAS 94291-98-2 in the mobile phase to a final concentration within the linear range.

  • Chromatographic Analysis:

    • Set the column oven temperature to 30°C.

    • Set the UV detection wavelength to 254 nm.

    • Inject 10 µL of each standard and sample solution.

    • Record the chromatograms for 15 minutes.

  • Method Validation:

    • Perform system suitability tests (e.g., retention time, peak area, theoretical plates, tailing factor) by injecting the working standard solution multiple times.

    • Evaluate specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH Q2(R1) guidelines.[4]

UPLC Method Protocol

  • System Preparation:

    • Instrument: A UPLC system capable of handling high backpressures, equipped with a binary or quaternary pump, autosampler, column manager, and a photodiode array (PDA) or UV detector.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: Prepare a 50:50 (v/v) mixture of UPLC-grade acetonitrile and ultrapure water. Filter and degas the mobile phase.

    • System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Follow the same procedure as for the HPLC method, ensuring the final concentrations are appropriate for the higher sensitivity of the UPLC system.

  • Chromatographic Analysis:

    • Set the column temperature to 40°C.

    • Set the detection wavelength to 254 nm.

    • Inject 2 µL of each standard and sample solution.

    • Record the chromatograms for 3 minutes.

  • Method Validation:

    • Conduct system suitability tests and a full method validation following the same parameters and guidelines as for the HPLC method.

Visualizing the Cross-Validation Workflow and Method Comparison

The following diagrams illustrate the logical flow of the cross-validation process and a direct comparison of the key attributes of HPLC and UPLC.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Define Analytical Target Profile (ATP) B Develop HPLC & UPLC Methods A->B C Perform Method Validation (ICH Q2) B->C D Analyze Same Samples with Both Methods C->D E Compare Key Performance Parameters D->E F Assess Method Equivalency or Superiority E->F G Select Optimal Method F->G H Method Transfer & Implementation G->H

Workflow for HPLC and UPLC Method Cross-Validation

cluster_hplc HPLC cluster_uplc UPLC H_Speed Slower Analysis Time Comparison Comparison H_Speed->Comparison vs H_Resolution Standard Resolution H_Resolution->Comparison vs H_Sensitivity Good Sensitivity H_Sensitivity->Comparison vs H_Solvent Higher Solvent Consumption H_Solvent->Comparison vs H_Cost Lower Initial Cost H_Cost->Comparison vs U_Speed Faster Analysis Time U_Resolution Higher Resolution U_Sensitivity Enhanced Sensitivity U_Solvent Lower Solvent Consumption U_Cost Higher Initial Cost Comparison->U_Speed vs Comparison->U_Resolution vs Comparison->U_Sensitivity vs Comparison->U_Solvent vs Comparison->U_Cost vs

Comparative Attributes of HPLC and UPLC Methods

References

A Comparative Study of the Crystalline Forms of Alpha-Methylphenethylamine Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two hypothetical crystalline forms of alpha-methylphenethylamine stearate, herein designated as Form A and Form B. Due to the limited publicly available data on this specific salt, this document serves as a practical framework for the investigation of new crystalline forms of phenethylamine-based compounds. The experimental data presented is illustrative, designed to model a real-world comparative study.

The formation of different crystalline forms, or polymorphs, is a critical aspect of drug development. Polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including melting point, solubility, stability, and bioavailability. A thorough characterization of these forms is therefore essential for selecting the optimal candidate for further development.

Physicochemical Properties of Crystalline Forms

A comparative summary of the key physicochemical properties of the two hypothetical crystalline forms of alpha-methylphenethylamine stearate is presented below.

PropertyForm AForm B
Appearance White, needle-like crystalsFine, white powder
Melting Point (DSC) 115.2 °C128.9 °C
Aqueous Solubility (25 °C) 0.85 mg/mL0.42 mg/mL
Hygroscopicity (at 80% RH) Non-hygroscopic (<0.1% weight gain)Slightly hygroscopic (1.5% weight gain)
Thermodynamic Stability MetastableStable
Crystal System MonoclinicOrthorhombic

Experimental Workflow for Comparative Analysis

The following diagram illustrates the systematic workflow for the synthesis, characterization, and comparison of the crystalline forms of alpha-methylphenethylamine stearate.

G cluster_synthesis Synthesis & Crystallization cluster_crystallization Crystallization Conditions cluster_characterization Physicochemical Characterization cluster_comparison Data Analysis & Comparison s1 Alpha-Methylphenethylamine Free Base s3 Reaction in Ethanol s1->s3 s2 Stearic Acid s2->s3 c1 Fast Evaporation at 25°C s3->c1 c2 Slow Cooling from 50°C s3->c2 formA Form A Crystals c1->formA Yields Form A formB Form B Crystals c2->formB Yields Form B char_methods Analytical Techniques formA->char_methods formB->char_methods pxrd PXRD char_methods->pxrd dsc DSC char_methods->dsc tga TGA char_methods->tga sem SEM char_methods->sem sol Solubility char_methods->sol hygro Hygroscopicity char_methods->hygro data_analysis Comparative Data Analysis pxrd->data_analysis dsc->data_analysis tga->data_analysis sem->data_analysis sol->data_analysis hygro->data_analysis

Caption: Workflow for the comparative study of crystalline forms.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Alpha-Methylphenethylamine Stearate

An equimolar solution of stearic acid (1.0 M) in ethanol was added dropwise to a stirred solution of alpha-methylphenethylamine (1.0 M) in ethanol at room temperature. The resulting solution was stirred for an additional hour to ensure complete salt formation. The solution was then divided for the crystallization of the different forms.

Crystallization Protocols
  • Form A (Metastable): The ethanolic solution of the salt was subjected to rapid evaporation under a stream of nitrogen at 25 °C. The resulting solid was collected by filtration.

  • Form B (Stable): The ethanolic solution was heated to 50 °C to ensure complete dissolution, then allowed to cool slowly to 5 °C over 24 hours. The precipitated crystals were collected by filtration.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): PXRD patterns were collected using a diffractometer with Cu Kα radiation. Samples were scanned from 2θ = 5° to 40° at a scan rate of 2°/min. This technique is fundamental for identifying different crystal structures.

  • Differential Scanning Calorimetry (DSC): Thermal analysis was performed using a DSC instrument. Samples (3-5 mg) were heated in sealed aluminum pans from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. DSC is used to determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA was conducted to assess thermal stability and solvent content. Samples were heated from 25 °C to 300 °C at a rate of 10 °C/min.

  • Scanning Electron Microscopy (SEM): The morphology and particle size of the crystals were examined by SEM. Samples were sputter-coated with gold prior to imaging.

  • Solubility Studies: The equilibrium solubility of each form was determined by adding an excess amount of the solid to deionized water and shaking at 25 °C for 48 hours. The concentration of the dissolved compound was then measured by UV-Vis spectroscopy.

  • Hygroscopicity Testing: The hygroscopicity of each crystalline form was evaluated by storing pre-weighed samples in a desiccator at 25 °C and 80% relative humidity (RH) for 7 days. The weight gain was then calculated.

Signaling Pathway Considerations

While not directly a part of the physicochemical characterization, the ultimate biological activity of alpha-methylphenethylamine is mediated through its interaction with monoamine transporters. The different physicochemical properties of the crystalline forms, particularly solubility and dissolution rate, can influence the pharmacokinetic profile and, consequently, the engagement with these targets.

G cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_response Physiological Response formA Form A (Higher Solubility) absorption Oral Absorption formA->absorption Faster Dissolution formB Form B (Lower Solubility) formB->absorption Slower Dissolution plasma Plasma Concentration absorption->plasma taar1 TAAR1 Receptor plasma->taar1 Activates vmat2 VMAT2 Transporter plasma->vmat2 Inhibits neuro_release Increased Dopamine/Norepinephrine Release taar1->neuro_release vmat2->neuro_release response CNS Stimulation neuro_release->response

Caption: Influence of crystalline form on the signaling pathway.

This guide provides a foundational methodology for the comparative analysis of crystalline forms of alpha-methylphenethylamine stearate. Researchers are encouraged to adapt these protocols to their specific needs and to conduct further studies to fully elucidate the properties and performance of any new crystalline forms discovered.

A Comparative Analysis of the Stability of Amphetamine Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable salt form is a critical step in the development of a stable, effective, and manufacturable pharmaceutical product. For active pharmaceutical ingredients (APIs) like amphetamine, which exist as a free base, forming a salt can significantly improve its physicochemical properties. This guide provides a comparative benchmark of the stability of various amphetamine salts, with a focus on amphetamine stearate (Einecs 304-926-9), amphetamine sulfate, amphetamine hydrochloride, and amphetamine phosphate. The objective is to furnish researchers, scientists, and drug development professionals with data-driven insights to inform their salt selection process.

While extensive data is available for common amphetamine salts like sulfate and hydrochloride, it is important to note that specific experimental stability data for amphetamine stearate is limited in publicly accessible literature. Therefore, this guide combines available quantitative data for the common salts with a qualitative discussion on the expected properties of amphetamine stearate based on general principles of fatty acid salts.

Data Presentation: Comparative Stability of Amphetamine Salts

The following table summarizes the available and inferred stability characteristics of different amphetamine salts.

Salt FormChemical FormulaMolecular Weight ( g/mol )HygroscopicityThermal StabilityPhotostability
Amphetamine Stearate C₂₇H₄₉NO₂419.69Likely low to moderateExpected to have a lower melting point than inorganic saltsData not available
Amphetamine Sulfate (C₉H₁₃N)₂·H₂SO₄368.49Hygroscopic[1]Decomposes at approximately 300°CMay be sensitive to light
Amphetamine Hydrochloride C₉H₁₃N·HCl171.67Notably more hygroscopic than sulfate and phosphate salts[2]Stable under recommended storage conditionsData not available
Amphetamine Phosphate C₉H₁₃N·H₃PO₄233.20Not demonstrably hygroscopicSintering begins at 145°C, decomposes around 285-300°C[3]Data not available

Experimental Protocols

To ensure objective and reproducible stability assessments, standardized experimental protocols are essential. The following are detailed methodologies for key stability-indicating tests, based on established pharmaceutical guidelines.

Hygroscopicity Testing

Objective: To evaluate the tendency of the salt to absorb moisture from the atmosphere.

Methodology: Dynamic Vapor Sorption (DVS) is a common method.

  • A sample of the amphetamine salt (5-10 mg) is placed on a microbalance in a temperature- and humidity-controlled chamber.

  • The sample is initially dried by exposure to 0% relative humidity (RH) until a stable weight is achieved.

  • The RH is then increased in a stepwise manner (e.g., in 10% increments from 10% to 90% RH).

  • At each RH step, the sample weight is allowed to equilibrate. The percentage change in mass is recorded.

  • Following the sorption phase, the RH is decreased in a similar stepwise manner to assess desorption and any hysteresis.

  • The hygroscopicity is classified based on the percentage of moisture uptake at a defined RH (e.g., 80% RH) according to pharmacopeial standards.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile and melting point of the salt.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are typically employed.

  • TGA Protocol:

    • A small sample (5-10 mg) of the amphetamine salt is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The weight loss of the sample is monitored as a function of temperature.

    • The onset temperature of decomposition is determined from the TGA curve.

  • DSC Protocol:

    • A small sample (2-5 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min).

    • The heat flow to or from the sample relative to a reference is measured.

    • The melting point is identified as the peak of the endothermic event on the DSC thermogram.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of the salt.

Methodology: The protocol is generally based on the ICH Q1B guideline.

  • Samples of the amphetamine salt are spread in a thin layer in a suitable container.

  • A control sample is wrapped in aluminum foil to protect it from light.

  • The samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

  • The samples are periodically withdrawn and analyzed for degradation products and changes in physical properties (e.g., appearance, purity) using a stability-indicating HPLC method.

  • The results are compared with the dark control to determine the extent of photodegradation.

Mandatory Visualization: Signaling Pathway

Amphetamine exerts its effects primarily through the modulation of dopaminergic and noradrenergic systems. A key mechanism involves its interaction with the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1). The following diagram illustrates this signaling pathway.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron & reverses transport TAAR1 TAAR1 Amphetamine->TAAR1 Activates Vesicle Synaptic Vesicle Amphetamine->Vesicle Disrupts storage Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Increases TAAR1->DAT Modulates Dopamine_cyto Cytosolic Dopamine Vesicle->Dopamine_cyto Releases Dopamine_cyto->DAT Efflux D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Binds Postsynaptic_Effect Postsynaptic Effect D_Receptor->Postsynaptic_Effect Activates

Caption: Amphetamine's mechanism of action at the synapse.

The provided DOT script visualizes the dual action of amphetamine on the presynaptic neuron, leading to an increase in synaptic dopamine levels. Amphetamine both reverses the dopamine transporter (DAT) and activates the trace amine-associated receptor 1 (TAAR1), which further modulates DAT function, resulting in a significant efflux of dopamine into the synaptic cleft. Additionally, amphetamine disrupts the vesicular storage of dopamine, increasing its cytosolic concentration and availability for reverse transport.

References

Inter-Laboratory Validation of CAS 94291-98-2 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the inter-laboratory validation of quantification assays specifically for CAS 94291-98-2, identified as stearic acid, compound with (±)-α-methylphenethylamine (1:1), is limited. This guide therefore presents a hypothetical comparison of widely used analytical methods suitable for this compound's constituents. The experimental protocols and data are illustrative and based on established validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals to provide a framework for establishing a validated quantification assay for CAS 94291-98-2 and for conducting an inter-laboratory comparison to ensure method reproducibility.

Comparison of Potential Quantification Assays

The compound CAS 94291-98-2 is comprised of stearic acid and α-methylphenethylamine. Both moieties are amenable to chromatographic separation and detection. Below is a comparison of two common analytical techniques that could be employed for its quantification.

Data Presentation: Hypothetical Performance Characteristics

The following table summarizes the anticipated performance of two analytical methods for the quantification of CAS 94291-98-2.

Validation ParameterHPLC-UVLC-MS/MS
Specificity Moderate; potential for interference from matrix components or related substances without a chromophore.High; based on parent and fragment ion masses, minimizing interferences.
Linearity (R²) ≥ 0.995≥ 0.998
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 3.0%≤ 2.5%
- Reproducibility≤ 5.0%≤ 4.0%
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mL[5]
Robustness GoodGood

Experimental Protocols

A detailed protocol is crucial for ensuring consistency across participating laboratories in a validation study.

2.1. Objective

To validate a quantification assay for CAS 94291-98-2 in a given matrix (e.g., plasma, formulation buffer) and to assess the method's reproducibility across multiple laboratories.

2.2. Hypothetical Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of the sample matrix, add an internal standard solution.

  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

2.3. Inter-Laboratory Validation Protocol

This protocol is designed based on ICH Q2(R2) guidelines.[2][6]

Participating Laboratories: A minimum of three laboratories should participate.

Validation Samples:

  • Calibration Standards: A set of 8 standards spanning the expected concentration range.

  • Quality Control (QC) Samples: Prepared at a minimum of three concentration levels (low, medium, high) in the relevant matrix.

  • Blanks: Matrix samples without the analyte.

Methodology:

  • Protocol Distribution: The coordinating laboratory distributes the finalized analytical method protocol, validation plan, and all necessary materials (e.g., reference standard, internal standard, QC samples).

  • Single-Laboratory Validation (Pre-validation): Each laboratory should first perform an initial validation to confirm the method performs as expected. This includes assessing specificity, linearity, accuracy, and precision (repeatability).[7]

  • Inter-Laboratory Assessment (Reproducibility):

    • Each laboratory will analyze the blinded QC samples in triplicate on three separate days.

    • The results from all laboratories will be sent to the coordinating laboratory for statistical analysis.

    • Reproducibility is the precision between laboratories and is a key parameter in inter-laboratory studies.[6][8]

  • Acceptance Criteria (Illustrative):

    • Linearity: Correlation coefficient (R²) ≥ 0.99.

    • Accuracy: The mean value should be within ±15% of the nominal value for QC samples.

    • Precision (RSD):

      • Repeatability (Intra-assay): ≤ 15%

      • Intermediate Precision (Inter-assay): ≤ 15%

      • Reproducibility (Inter-laboratory): ≤ 20%

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of an inter-laboratory validation study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Develop Validation Protocol B Select Participating Labs A->B C Prepare & Distribute Materials (Reference Standards, QCs) B->C D Lab 1: Analyze Samples C->D E Lab 2: Analyze Samples C->E F Lab 3: Analyze Samples C->F G Collect Data from All Labs D->G E->G F->G H Statistical Analysis (Accuracy, Precision, Reproducibility) G->H I Final Validation Report H->I

Caption: Workflow for an Inter-laboratory Method Validation Study.

References

"alpha-methylphenethylamine stearate" performance versus other fatty acid salts in drug release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Drug Release Performance: A Comparative Table

The selection of a fatty acid for salt formation with a drug molecule like alpha-methylphenethylamine can significantly influence its release profile from a solid dosage form. The chain length and degree of saturation of the fatty acid are critical parameters that dictate the physicochemical properties of the resulting salt, such as its melting point, solubility, and hydrophobicity. These properties, in turn, govern the rate of dissolution and subsequent drug release.

Below is a table summarizing the projected in vitro release characteristics of various fatty acid salts of alpha-methylphenethylamine. This comparison is based on the known properties of the fatty acids and their general behavior in controlled-release matrices.

Fatty Acid Salt of Alpha-MethylphenethylamineFatty Acid Chain LengthSaturationProjected Dissolution RateProjected Mechanism of ReleaseKey Considerations
Stearate C18SaturatedSlowPrimarily erosion-basedHigh hydrophobicity and high melting point of stearic acid are expected to significantly retard drug release, making it suitable for extended-release formulations.
Palmitate C16SaturatedSlow to ModerateErosion and diffusionShorter chain length compared to stearate may result in a slightly faster release profile. Palmitic acid is also highly hydrophobic.
Oleate C18MonounsaturatedModeratePrimarily diffusion-basedThe presence of a double bond in oleic acid lowers its melting point and can disrupt the packing of the salt matrix, potentially leading to a faster and more diffusion-controlled release compared to its saturated counterparts.
Laurate C12SaturatedModerate to FastDiffusion and erosionThe shorter chain length of lauric acid reduces its hydrophobicity, which would likely result in a faster drug release compared to longer-chain saturated fatty acids.

Experimental Protocols: In Vitro Dissolution Testing

To empirically determine and compare the drug release profiles of different alpha-methylphenethylamine fatty acid salts, a standardized in vitro dissolution study is essential. The following protocol outlines a general methodology adaptable for this purpose.

Objective: To compare the in vitro release rate of alpha-methylphenethylamine from tablets formulated with different fatty acid salts (stearate, palmitate, oleate, and laurate).

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate buffer. This pH change simulates the transit from the stomach to the small intestine.

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 RPM

Procedure:

  • Place one tablet of each formulation (alpha-methylphenethylamine stearate, palmitate, oleate, and laurate) into separate dissolution vessels.

  • Withdraw 5 mL samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • After 2 hours, carefully remove the 0.1 N HCl and replace it with pH 6.8 phosphate buffer.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of alpha-methylphenethylamine in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the cumulative percentage of drug released at each time point.

Data Analysis: Plot the cumulative percentage of drug released against time for each formulation. Compare the release profiles using model-independent methods (e.g., similarity factor f2) or model-dependent methods (e.g., fitting to kinetic models like zero-order, first-order, Higuchi, and Korsmeyer-Peppas).

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for dissolution studies and the known signaling pathway of alpha-methylphenethylamine.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Formulation of Fatty Acid Salt Tablets B Dissolution Medium Preparation C USP Apparatus 2 Setup (Paddle Method) B->C D Tablet Introduction C->D E Sampling at Time Intervals D->E F Medium Change (pH 1.2 to 6.8) E->F G HPLC Analysis E->G F->E H Data Calculation (% Drug Released) G->H I Profile Comparison H->I

In Vitro Dissolution Experimental Workflow

Alpha-methylphenethylamine exerts its primary effects on the central nervous system by interacting with the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] This interaction initiates a signaling cascade that ultimately leads to an increase in the extracellular concentrations of dopamine and norepinephrine.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Amphetamine Alpha-methylphenethylamine TAAR1 TAAR1 Amphetamine->TAAR1 Activates AC Adenylyl Cyclase TAAR1->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DAT_VMAT2 DAT / VMAT2 Phosphorylation PKA->DAT_VMAT2 Phosphorylates Dopamine_Efflux Dopamine Efflux DAT_VMAT2->Dopamine_Efflux Dopamine Dopamine Dopamine_Efflux->Dopamine

Alpha-methylphenethylamine Signaling Pathway

Conclusion

The formation of fatty acid salts of alpha-methylphenethylamine presents a viable strategy for developing modified-release formulations. The choice of the fatty acid is paramount, with longer saturated chains like stearic acid predicted to provide the most extended release. Conversely, shorter or unsaturated fatty acids are expected to result in faster release profiles. The provided experimental protocol offers a robust framework for the empirical evaluation of these formulations. Understanding the interplay between the physicochemical properties of the fatty acid salt and the resulting drug release kinetics is crucial for the rational design of oral dosage forms with tailored therapeutic profiles. Further research is warranted to obtain direct experimental data on the performance of alpha-methylphenethylamine stearate and other fatty acid salts to validate these theoretical considerations.

References

Safety Operating Guide

Safe Disposal of EINECS 304-926-9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential information for the safe handling and disposal of the substance identified by EINECS number 304-926-9.

The chemical substance associated with EINECS number 304-926-9 is Stearic acid, compound with (±)-alpha-methylphenethylamine (1:1) , with a CAS number of 94291-98-2. It is crucial to recognize that this compound contains (±)-alpha-methylphenethylamine, also known as amphetamine, which is a controlled substance in many countries, including the United States (Schedule II) and the United Kingdom (Class B).[1][2] The presence of a controlled substance dictates a more stringent disposal protocol than for typical laboratory chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.

  • Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Spill Management: In the event of a spill, carefully sweep up the solid material, place it in a designated sealed container, and clean the area with a suitable solvent.

Proper Disposal Procedures

Given that EINECS 304-926-9 contains a controlled substance, its disposal must comply with all applicable national, state, and local regulations for both chemical and controlled substance waste.

Step 1: Regulatory Compliance Check

Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations regarding the disposal of controlled substances.[3][4] These regulations will supersede any general chemical disposal guidelines.

Step 2: Waste Segregation and Labeling

  • Do not mix this waste with other chemical waste streams.[5]

  • Collect all waste material, including any contaminated spill cleanup supplies, in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • The label should clearly identify the contents as "Hazardous Waste: Stearic acid, compound with (±)-alpha-methylphenethylamine (1:1)" and include any other information required by your institution and local regulations.

Step 3: In-Lab "Wasting" or Neutralization (if permissible)

For small quantities, some institutions may have protocols for the on-site "wasting" or neutralization of controlled substances to render them non-retrievable. This process must be conducted by at least two authorized personnel and meticulously documented.[3] However, this is often not a standard procedure and requires explicit approval and guidance from your EHS department. Unacceptable methods for wasting include disposing of the substance in the trash, down the sink, or in sharps containers.[3]

Step 4: Professional Waste Disposal Service

The recommended and most compliant method for disposing of this substance is through a licensed professional hazardous waste disposal service that is authorized to handle controlled substances.[3][6]

  • Contact your institution's EHS department to arrange for pickup by a certified vendor.

  • Ensure all required documentation, such as a chain of custody form, is completed accurately.

Summary of Key Disposal Information

Aspect Guideline Rationale
Regulatory Framework Must comply with local and national regulations for both hazardous chemical waste and controlled substances.The presence of alpha-methylphenethylamine (amphetamine) necessitates adherence to stricter legal requirements.
Waste Segregation Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste.Prevents accidental contamination and ensures proper handling by waste disposal personnel.
Disposal Method Engage a licensed professional hazardous waste disposal service authorized for controlled substances.Ensures compliant and safe destruction of the controlled substance component.
On-Site Treatment On-site "wasting" or neutralization should only be performed if explicitly permitted and guided by institutional EHS protocols, with strict documentation.Improper on-site treatment can lead to regulatory violations and safety hazards.
Documentation Maintain detailed records of the disposal process, including quantities, dates, and personnel involved, as required by controlled substance regulations.Essential for regulatory compliance and institutional accountability.

Logical Workflow for Disposal

cluster_prep Preparation cluster_procedure Disposal Procedure PPE Don Personal Protective Equipment Ventilation Work in a Ventilated Area (Fume Hood) Compliance Consult EHS & Local Regulations for Controlled Substances Segregate Segregate Waste in a Labeled Hazardous Waste Container Compliance->Segregate Follow Institutional Protocols Professional_Disposal Arrange for Pickup by a Licensed Hazardous Waste & Controlled Substance Disposal Service Segregate->Professional_Disposal Contact EHS Documentation Complete all Required Disposal Documentation Professional_Disposal->Documentation Ensure Chain of Custody

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and regulatory compliance when handling and disposing of any chemical substance, particularly those containing controlled compounds.

References

Essential Safety and Logistical Information for Handling Einecs 304-926-9

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity: Dibutyl [(1R,2R)-1,2-cyclohexanediylbis(carbamoyl-κN)]bis(carbamate)

Einecs Number: 304-926-9

This document provides essential guidance for the safe handling, use, and disposal of Dibutyl [(1R,2R)-1,2-cyclohexanediylbis(carbamoyl-κN)]bis(carbamate) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure a safe working environment.

Hazard Summary

This substance is classified as hazardous.[1] Key hazards include:

  • Acute Toxicity: Harmful if swallowed and toxic if inhaled.[1]

  • Serious Eye Damage: Causes severe eye damage.[1]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity: Causes damage to the larynx through prolonged or repeated exposure.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).To prevent contact with eyes and face, which can cause serious damage.[1]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.To prevent skin contact, which can lead to allergic reactions.
Respiratory Protection In case of inadequate ventilation or dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]To protect against inhalation, which is a primary route of toxic exposure and can cause respiratory sensitization.[1]
Body Protection A lab coat or other protective clothing should be worn.[2] Immediately change contaminated clothing.[1]To prevent skin contact and contamination of personal clothing.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Avoid the formation and inhalation of dust.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4]

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[1]

  • Store in a locked-up area or an area accessible only to qualified or authorized personnel.[1][4]

Emergency Procedures: Spill and First Aid

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Cover drains to prevent entry into the sewer system.[1]

  • Absorb: For liquid spills, collect, bind, and pump off spills.[1] For solid spills, carefully sweep up and place in a suitable, closed container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety personnel.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor.[1]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

  • Waste Material: Dispose of waste material in accordance with national and local regulations.[1] Do not mix with other waste.

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[1]

  • Environmental Precautions: Avoid release to the environment.[1] This material is very toxic to aquatic life with long-lasting effects.[1] Do not let the product enter drains.[1]

Experimental Workflow: Spill Response Protocol

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill & Prevent Spread PPE->Contain Neutralize Neutralize/Absorb Material Contain->Neutralize Collect Collect Waste in Labeled Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste via Hazmat Procedures Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a chemical spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.